Homocarbonyltopsentin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCVQVIMGSWRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Homocarbonyltopsentin: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocarbonyltopsentin, a marine-derived natural product, has emerged as a significant small molecule of interest in the field of RNA-targeted therapeutics. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a modulator of pre-messenger RNA (pre-mRNA) splicing. Through a detailed examination of its molecular interactions, this document outlines the quantitative effects of this compound on its target and the subsequent cellular outcomes. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the underlying molecular pathways and experimental workflows, offering a valuable resource for researchers in drug discovery and molecular biology.
Core Mechanism of Action: Modulation of SMN2 Pre-mRNA Splicing
This compound's primary mechanism of action lies in its ability to bind directly to a specific RNA structure within the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene. This interaction favorably alters the splicing of SMN2, a critical process for the production of functional Survival Motor Neuron (SMN) protein.
Molecular Target: The TSL2 RNA Stem-Loop
The direct molecular target of this compound is the terminal stem-loop 2 (TSL2) structure located at the 5' splice site of exon 7 in the SMN2 pre-mRNA. This compound acts as a small-molecule TSL2-binding compound.[1]
Conformational Change and Splicing Enhancement
This compound binds to the pentaloop conformation of the TSL2 RNA structure. This binding event induces a conformational shift in the TSL2 structure, promoting a transition to a triloop conformation. This altered RNA structure facilitates the recruitment and binding of the splicing machinery, leading to enhanced inclusion of exon 7 in the mature messenger RNA (mRNA).[1]
The following diagram illustrates the binding of this compound to the TSL2 RNA and the subsequent conformational change that promotes the inclusion of exon 7 during the splicing of SMN2 pre-mRNA.
References
PK4C9: A Technical Guide to a Novel SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease arises from insufficient levels of the Survival Motor Neuron (SMN) protein, primarily due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, has the potential to produce functional SMN protein; however, a single nucleotide difference results in the predominant exclusion of exon 7 during pre-mRNA splicing, leading to a truncated and unstable protein. Consequently, strategies to modulate SMN2 splicing and increase the inclusion of exon 7 are a primary therapeutic focus for SMA.
This technical guide provides an in-depth overview of PK4C9 (homocarbonyltopsentin), a small molecule identified as a potent SMN2 splicing modifier. PK4C9 represents a promising class of compounds that directly target RNA structures to achieve therapeutic effects. This document details the mechanism of action of PK4C9, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
PK4C9 functions by directly binding to a specific RNA secondary structure within the SMN2 pre-mRNA. This structure, known as Terminal Stem-Loop 2 (TSL2), is located at the 5' splice site of exon 7 and acts as a splicing silencer.[1][2] The binding of PK4C9 to the pentaloop conformation of TSL2 induces a conformational change, promoting a shift to a triloop structure.[1][2] This altered conformation improves the accessibility of the 5' splice site to the splicing machinery, thereby enhancing the inclusion of exon 7 into the mature mRNA transcript.[1] This mechanism ultimately leads to an increased production of full-length, functional SMN protein.
Signaling Pathway Diagram
Caption: Mechanism of PK4C9 action on SMN2 pre-mRNA splicing.
Quantitative Data
The efficacy of PK4C9 as an SMN2 splicing modifier has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Cell Line |
| EC50 | ~25 µM | SMN2 Exon 7 Inclusion | GM03813C (SMA Type I Fibroblasts) |
| EC50 | 16 µM | TO-PRO-1 Binding Assay | - |
Table 1: Potency of PK4C9.
| Treatment | Fold Change in Full-Length SMN Protein | Cell Line |
| PK4C9 (40 µM, 48h) | 1.5-fold increase (compared to DMSO) | GM03813C (SMA Type I Fibroblasts) |
Table 2: Effect of PK4C9 on SMN Protein Levels.
| Treatment | Metric | Value | Cell Line |
| PK4C9 (40 µM, 24h) | % Exon 7 Inclusion | Up to 72% (43% increase vs. DMSO) | GM03813C (SMA Type I Fibroblasts) |
| PK4C9 (10-40 µM, 24h) | Fold Change in E7-excluding isoforms | Up to 5.2-fold decrease | GM03813C (SMA Type I Fibroblasts) |
| PK4C9 (10-40 µM, 24h) | Fold Change in E7-including isoforms | Up to 3-fold increase | GM03813C (SMA Type I Fibroblasts) |
Table 3: Effect of PK4C9 on SMN2 Splicing Isoforms.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide representative protocols for the key experiments used to characterize PK4C9.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the identification and characterization of SMN2 splicing modifiers like PK4C9.
Cell Culture
-
Cell Line: Human SMA type I patient-derived fibroblasts (e.g., GM03813C).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing PK4C9 at the desired concentration (e.g., 40 µM) or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24 or 48 hours).
RNA Isolation and RT-PCR for Splicing Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription (RT): 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Semi-Quantitative PCR:
-
Primers: Primers flanking exon 7 of the SMN2 gene are used to amplify both the full-length (exon 7 included) and the truncated (exon 7 excluded) transcripts.
-
PCR Reaction: A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Analysis: PCR products are resolved on a 2% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the bands corresponding to the full-length and ∆7 isoforms is quantified using densitometry software (e.g., ImageJ). The percentage of exon 7 inclusion is calculated as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of ∆7 band) * 100.
Western Blot for SMN Protein Quantification
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 12% SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:5000 dilution).
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000 dilution).
-
A loading control, such as β-actin or GAPDH, is also probed on the same membrane to normalize for protein loading.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the SMN protein levels are normalized to the loading control.
NMR Spectroscopy for RNA-Ligand Interaction
-
RNA Preparation: The TSL2 RNA sequence is synthesized and purified. For NMR studies, isotopic labeling (e.g., ¹³C, ¹⁵N) may be incorporated.
-
Sample Preparation: The RNA is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl in 90% H₂O/10% D₂O).
-
NMR Titration: A series of 1D or 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) are acquired on the RNA sample. Aliquots of a concentrated stock solution of PK4C9 are then titrated into the RNA sample, and a spectrum is recorded after each addition.
-
Data Analysis: Changes in the chemical shifts of the RNA resonances upon the addition of PK4C9 are monitored. These chemical shift perturbations (CSPs) are used to identify the binding site of the small molecule on the RNA and to determine the dissociation constant (Kd) of the interaction.
Molecular Modeling
-
Structure Preparation: The 3D structure of the TSL2 RNA is modeled or obtained from experimental data. The 3D structure of PK4C9 is generated and energy-minimized.
-
Molecular Docking: Docking simulations are performed to predict the binding pose of PK4C9 to the TSL2 RNA. Software such as AutoDock or Glide can be used for this purpose.
-
Molecular Dynamics (MD) Simulations: The predicted RNA-ligand complex is subjected to MD simulations to assess its stability and to study the conformational changes induced by ligand binding. Software packages like AMBER or GROMACS are commonly used, with appropriate force fields for RNA and the small molecule.
-
Analysis: The trajectories from the MD simulations are analyzed to understand the key interactions between PK4C9 and TSL2 and to visualize the conformational shift from the pentaloop to the triloop structure.
Conclusion
PK4C9 is a promising small-molecule SMN2 splicing modifier that operates through a novel mechanism of targeting a specific RNA structure. The quantitative data demonstrate its ability to significantly increase the inclusion of exon 7 and the production of full-length SMN protein in SMA patient-derived cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate PK4C9 and to discover and characterize other RNA-targeting therapeutics for SMA and other splicing-mediated diseases. The continued exploration of compounds like PK4C9 holds significant potential for the development of new oral therapies for Spinal Muscular Atrophy.
References
Homocarbonyltopsentin: A Novel Small Molecule Modulator of SMN2 Splicing for Spinal Muscular Atrophy Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause of SMA is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, is retained in all patients; however, due to a single nucleotide polymorphism, it predominantly produces a truncated, non-functional SMN protein through the exclusion of exon 7 during pre-mRNA splicing.[1][3] Consequently, strategies to increase the inclusion of exon 7 in SMN2 transcripts represent a promising therapeutic avenue.[4][5] This document provides a comprehensive technical overview of Homocarbonyltopsentin (also known as PK4C9), a small molecule that has demonstrated the ability to modulate SMN2 splicing and increase full-length SMN protein levels.[1][4][6] We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental methodologies to aid in the replication and further investigation of its therapeutic potential.
Introduction to this compound
This compound is a small-molecule compound identified through in vitro screening as a binder to the TSL2 RNA structure, a stem-loop motif within the SMN2 pre-mRNA that influences the splicing of exon 7.[1][4] Its chemical structure is part of the bis-indole alkaloid family, similar to other marine-derived natural products. While the specific synthesis of this compound is not detailed in the primary research literature, related compounds are often synthesized through multi-step organic chemistry routes.
Mechanism of Action in SMN2 Splicing Modulation
This compound exerts its function by directly interacting with the SMN2 pre-mRNA. The core of its mechanism revolves around inducing a conformational change in the TSL2 RNA structure.
-
Binding to TSL2: this compound specifically binds to the pentaloop conformation of the TSL2 stem-loop structure, which is located near the 5' splice site of exon 7.[1][4]
-
Conformational Shift: This binding event promotes a shift from the native pentaloop conformation to a triloop conformation.[1][4]
-
Enhanced Splicing Inclusion: The induced triloop conformation is more favorable for the inclusion of exon 7 during the splicing process.[1][4] This leads to an increased production of full-length SMN2 mRNA.
-
Increased Full-Length SMN Protein: The translated product of the full-length SMN2 mRNA is a functional SMN protein, thereby addressing the molecular deficiency in SMA.[1]
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not Specified | [6] |
| Maximum Exon 7 Inclusion | 91% (25% increase over DMSO) | Not Specified | [6] |
Table 2: Effect of this compound (40 µM) on SMN2 Isoforms and Protein Expression in SMA Patient Fibroblasts (GM03813C)
| Outcome | Fold Change/Increase | Treatment Duration | Reference |
| Decrease in E7-excluding SMN2 isoforms | Up to 5.2-fold | 24 hours | [6] |
| Increase in E7-including SMN2 isoforms | Up to 3-fold | 24 hours | [6] |
| Increase in SMN Protein Expression | 1.5-fold | 48 hours | [1][6] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the research institutions, the following methodologies are based on the published literature and standard molecular biology techniques.
Cell Culture
-
Cell Lines: SMA patient-derived fibroblasts (e.g., GM03813C) and phenotypically unaffected parental carrier fibroblasts (e.g., GM03814B) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment
-
Preparation: this compound (PK4C9) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates). After reaching a desired confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 10-40 µM). A vehicle control (DMSO) is run in parallel. The treatment duration can vary (e.g., 24 or 48 hours).
RNA Isolation and RT-PCR for Splicing Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The relative abundance of SMN2 transcripts with and without exon 7 is determined by PCR using primers that flank exon 7. The PCR products are then resolved by agarose (B213101) gel electrophoresis and visualized. Quantitative real-time PCR (qRT-PCR) can be used for more precise quantification.
Western Blot for SMN Protein Quantification
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is used to ensure equal protein loading. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative SMN protein levels.
References
- 1. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioexcel.eu [bioexcel.eu]
- 5. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Biological Activity of Homocarbonyltopsentin on Motor Neurons
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the biological activity of Homocarbonyltopsentin on motor neurons. The information presented herein is based on the known activities of related topsentin (B55745) compounds and general principles of neuroprotection to provide a hypothetical framework for potential research. All experimental protocols and data are illustrative and should be adapted based on empirical findings.
Introduction
Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive degeneration of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The development of neuroprotective agents that can slow or halt this degenerative process is a critical unmet medical need.[1][2] this compound, a synthetic analogue of the marine natural product topsentin, belongs to a class of compounds known for a range of biological activities, including anti-inflammatory and anti-cancer effects. While the direct effects of this compound on motor neurons have not been documented, this guide outlines a potential research and development pathway to investigate its neuroprotective properties.
This document provides a technical framework for assessing the biological activity of this compound on motor neurons, including hypothetical data, detailed experimental protocols, and conceptual signaling pathways.
Hypothetical Quantitative Data
To systematically evaluate the potential neuroprotective effects of this compound, a series of in vitro assays would be necessary. The following table summarizes hypothetical quantitative data from such experiments, providing a benchmark for efficacy and toxicity.
| Parameter | Cell Model | Condition | This compound Concentration | Result |
| EC₅₀ (Neuroprotection) | NSC-34 | Glutamate-induced excitotoxicity | 1 µM - 100 µM | 15.2 µM |
| IC₅₀ (Cytotoxicity) | Primary Spinal Motor Neurons | Normoxia | 1 µM - 200 µM | > 200 µM |
| Motor Neuron Survival (%) | iPSC-derived Motor Neurons | Oxidative Stress (H₂O₂) | 25 µM | 78.5% ± 4.2% |
| Caspase-3 Activity (% of control) | NSC-34 | Staurosporine-induced apoptosis | 25 µM | 45.3% ± 3.1% |
| Reactive Oxygen Species (ROS) Level | Primary Spinal Motor Neurons | Rotenone-induced stress | 25 µM | 62.1% ± 5.5% |
Table 1: Hypothetical quantitative data for the biological activity of this compound on motor neuron models.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols that could be adapted to study this compound.
Cell Culture
-
NSC-34 Motor Neuron-like Cells: NSC-34 cells, a hybridoma of mouse neuroblastoma and spinal cord cells, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, the FBS concentration is reduced to 1% for 48-72 hours.
-
Primary Spinal Motor Neurons: Spinal cords are dissected from E13.5 mouse embryos. Motor neurons are isolated by density gradient centrifugation and cultured on poly-L-ornithine/laminin-coated plates in Neurobasal medium supplemented with B27, L-glutamine, and neurotrophic factors (BDNF, GDNF, CNTF).
-
iPSC-derived Motor Neurons: Human induced pluripotent stem cells (iPSCs) are differentiated into motor neurons using established protocols involving dual-SMAD inhibition followed by treatment with retinoic acid, smoothened agonist (SAG), and neurotrophic factors.
Neuroprotection Assays
-
Glutamate-Induced Excitotoxicity: Differentiated NSC-34 cells are pre-treated with varying concentrations of this compound for 2 hours, followed by co-incubation with 5 mM glutamate (B1630785) for 24 hours. Cell viability is assessed using the MTT assay.
-
Oxidative Stress Assay: Primary or iPSC-derived motor neurons are treated with this compound for 2 hours before exposure to 100 µM hydrogen peroxide (H₂O₂) for 6 hours. Motor neuron survival is quantified by immunocytochemistry for motor neuron-specific markers (e.g., Islet-1, ChAT) and automated cell counting.
Apoptosis and ROS Measurement
-
Caspase-3 Activity: Apoptosis is induced in NSC-34 cells using 1 µM staurosporine. After co-treatment with this compound, caspase-3 activity is measured using a fluorometric substrate assay.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are loaded with DCFDA and treated with an ROS inducer (e.g., rotenone) in the presence or absence of this compound. Fluorescence is quantified using a plate reader or flow cytometry.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are conceptual representations created using the DOT language.
Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical mechanism of this compound in motor neurons.
Experimental Workflow for Neuroprotection Screening
Caption: Workflow for assessing neuroprotective effects of the compound.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical scaffold of this compound suggests it may possess neuroprotective properties relevant to motor neuron diseases. The experimental framework outlined in this guide provides a comprehensive approach to systematically investigate this potential. Future research should focus on validating these hypothetical activities using robust in vitro models, followed by in vivo studies in animal models of motor neuron disease to assess efficacy and safety. Elucidating the precise molecular targets and signaling pathways will be crucial for the potential development of this compound as a therapeutic agent.
References
Harnessing the TREM2/TYROBP Signaling Axis: A Technical Guide to Small Molecule Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and its signaling partner, TYRO protein tyrosine kinase-binding protein (TYROBP), also known as DAP12, constitute a critical signaling hub in myeloid cells, particularly microglia in the central nervous system. Dysregulation of the TREM2/TYROBP pathway is strongly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease (AD), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the TREM2/TYROBP signaling axis, its role in disease, and the current landscape of small molecule drug discovery aimed at modulating its activity. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support researchers in this burgeoning field.
The TREM2/TYROBP Signaling Pathway: A Central Regulator of Microglial Function
TREM2 is a type I transmembrane protein that forms a receptor complex with TYROBP, a transmembrane adaptor protein.[1][2][3] TYROBP contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain, which is essential for signal transduction.[4][5]
Upon ligand binding to the extracellular domain of TREM2, the receptor complex undergoes a conformational change, leading to the phosphorylation of tyrosine residues within TYROBP's ITAM by Src family kinases.[5][6] This phosphorylation event creates docking sites for the spleen tyrosine kinase (Syk).[7][8] The recruitment and activation of Syk initiate a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase Cγ (PLCγ), and other effector molecules.[5][8][9] This signaling cascade ultimately modulates key microglial functions such as phagocytosis, survival, proliferation, and inflammatory responses.[2][10][11]
Role in Disease: A Focus on Alzheimer's Disease
Genetic studies have identified rare variants in the TREM2 gene that significantly increase the risk of developing late-onset Alzheimer's disease.[10] The R47H variant, for instance, confers a risk comparable to that of the APOE4 allele.[10] These mutations often impair the ability of TREM2 to bind its ligands, such as apolipoprotein E (APOE) and amyloid-beta (Aβ) oligomers, leading to a dysfunctional microglial response.[10]
In the context of AD, TREM2/TYROBP signaling is crucial for the transition of homeostatic microglia to a disease-associated microglia (DAM) phenotype.[12][13] This transition is characterized by enhanced phagocytic activity towards Aβ plaques and apoptotic neurons.[5] Deficient TREM2 signaling can impair the microglial response to amyloid pathology, leading to increased plaque deposition and neurodegeneration.[14][15] Interestingly, evidence also suggests a TREM2-independent role for TYROBP in modulating APOE expression and microglial activation.[4][14][16]
Small Molecule Therapeutic Strategies
The development of small molecules to modulate the TREM2/TYROBP pathway is an active area of research. The primary goal is to enhance the protective functions of microglia by agonizing TREM2 signaling.
High-Throughput Screening for TREM2 Modulators
Several high-throughput screening (HTS) campaigns have been initiated to identify small molecules that bind to and modulate TREM2.
| Assay Type | Library Size | Hit Identification | Reference |
| Protein Thermal Shift (PTS) | 45,000 compounds | Multiple hits identified that dose-dependently stabilized TREM2. | [10] |
| Temperature-Related Intensity Change (TRIC) | 3,200 fragments | Identified three promising fragments (2M06, 6B10, 7G19) with low to medium micromolar binding affinities. | [17][18] |
| Bacterial Two-Hybrid (B2H) | 315 FDA-approved drugs | Identified varenicline (B1221332) as a potential transmembrane agonist of the TREM2-TYROBP interaction. | [19] |
| DNA-Encoded Library (DEL) Screening | 4.2 billion compounds | Identified hit compound 4a as a direct TREM2 binder. | [11] |
| AI-Assisted Virtual Screening | >5 million compounds | Identified a novel hit, T2K-014, with modest affinity. | [20] |
Lead Optimization and Characterization
Following initial hit identification, promising compounds undergo further characterization and optimization.
| Compound | Type | Binding Affinity (KD) | Functional Effect | Reference |
| 6B10-9 | Fragment-derived lead | 68.3 µM | Increased phosphorylation of SYK and DAP12; enhanced microglial phagocytosis. | [18] |
| Varenicline | FDA-approved drug | Not reported | Considered a transmembrane agonist of the TREM2-TYROBP interaction. | [19] |
| 4i | Optimized DEL hit | Not reported | Maintained TREM2 engagement with improved selectivity over TREM1. | [11] |
| EN020 | Virtual screening hit | 14.2 µM (MST), 35.9 µM (SPR) | Enhanced microglial phagocytosis. | [21] |
| T2M-010 | Optimized virtual screening hit | Potent binder (Kd not specified) | Induced SYK phosphorylation and promoted microglial phagocytosis. | [20] |
| VG-3927 | Small molecule agonist | Not reported | Effects on TREM2-dependent phosphorylation of SYK and DAP12. | [18][22] |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and validation of small molecule modulators of the TREM2/TYROBP pathway.
High-Throughput Screening Workflow
Key Experimental Methodologies
-
Protein Thermal Shift (PTS) Assay : This assay measures the thermal stability of a target protein in the presence of a ligand.[10]
-
Purified TREM2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is aliquoted into a multi-well plate with test compounds.
-
The plate is subjected to a gradual temperature increase.
-
As the protein unfolds, the dye fluoresces, and the melting temperature (Tm) is determined.
-
A shift in Tm in the presence of a compound indicates direct binding.
-
-
Temperature-Related Intensity Change (TRIC)-Based HTS : TRIC measures changes in fluorescence intensity that are dependent on temperature, which can be affected by binding events.[17][18]
-
Fluorescently labeled TREM2 is incubated with fragment compounds in a multi-well format.
-
A localized temperature change is induced by an infrared laser.
-
The change in fluorescence intensity is measured.
-
Binding of a fragment to TREM2 alters the TRIC signal, allowing for the identification of binders and determination of binding affinities.
-
-
Bacterial Two-Hybrid (B2H) System : This system is used to screen for modulators of protein-protein interactions, in this case, the transmembrane interaction between TREM2 and TYROBP.[19]
-
The transmembrane domain of human TREM2 is fused to one fragment of an adenylate cyclase (e.g., T18), and the corresponding domain of TYROBP is fused to the other fragment (e.g., T25).
-
These constructs are co-expressed in a reporter bacterial strain that has a lacZ gene under the control of a cAMP-dependent promoter.
-
Interaction between TREM2 and TYROBP brings the two adenylate cyclase fragments together, leading to cAMP production and subsequent β-galactosidase expression, which can be quantified.
-
The screen is performed in the presence of test compounds to identify those that either enhance (agonists) or disrupt (antagonists) the interaction.
-
-
Cell-Based Phosphorylation Assays : These assays measure the phosphorylation of downstream signaling molecules, such as Syk and TYROBP (DAP12), as a functional readout of TREM2 activation.[18][19]
-
A suitable cell line (e.g., HEK cells or HMC3 human microglial cells) is engineered to express TREM2 and TYROBP.
-
Cells are treated with test compounds for a defined period.
-
Cell lysates are prepared, and the levels of phosphorylated Syk (pSyk) and total Syk, or phosphorylated TYROBP and total TYROBP, are measured using techniques such as Western blotting or AlphaLISA.
-
An increase in the ratio of phosphorylated protein to total protein indicates agonistic activity of the compound.
-
-
Microglial Phagocytosis Assay : This assay assesses the ability of compounds to modulate the phagocytic activity of microglia.[18]
-
Human microglial cells (e.g., HMC3) overexpressing TREM2 are used.
-
The cells are incubated with fluorescently labeled substrates, such as Aβ oligomers or apoptotic neuron-derived debris.
-
Test compounds are added to the culture medium.
-
After an incubation period, the amount of engulfed fluorescent material is quantified using methods like flow cytometry or high-content imaging.
-
An increase in phagocytosis in the presence of a compound suggests it enhances TREM2-mediated microglial function.
-
Future Directions and Conclusion
The TREM2/TYROBP signaling pathway represents a highly promising target for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. The identification of small molecule agonists that can cross the blood-brain barrier and enhance the beneficial functions of microglia is a key objective. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of such molecules. Continued efforts in HTS, structure-based drug design, and the use of sophisticated cellular and in vivo models will be critical to translating the therapeutic potential of targeting the TREM2/TYROBP axis into clinical reality.
References
- 1. TYROBP Gene: Functions, Signaling, and Clinical Significance [learn.mapmygenome.in]
- 2. TREM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. TYROBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. TREM2 in Neurodegenerative Diseases: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TREM2 with TYROBP interactions and pubmeds [onco.io]
- 10. High Throughput Screen to Discover Modulators of TREM2 Activity - Michael Jackson [grantome.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Microglial TYROBP/DAP12 in Alzheimer's disease: Transduction of physiological and pathological signals across TREM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive or transgenic increase in microglial TYROBP reveals a TREM2‐independent TYROBP–APOE link in wild‐type and Alzheimer's‐related mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TREM2 Acts Downstream of CD33 in Modulating Microglial Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive or transgenic increase in microglial TYROBP reveals a TREM2-independent TYROBP-APOE link in wild-type and Alzheimer's-related mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Structure-Based Virtual Screening Identifies TREM2-Targeted Small Molecules that Enhance Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug screening targeting TREM2-TYROBP transmembrane binding - PMC [pmc.ncbi.nlm.nih.gov]
Initial Efficacy of Homocarbonyltopsentin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of Homocarbonyltopsentin, a novel small molecule investigated for its potential therapeutic applications. This document outlines the quantitative outcomes of these early studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action.
Core Efficacy Data
Initial investigations into this compound (also known as PK4C9) have focused on its ability to modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA, a key target in spinal muscular atrophy (SMA) therapeutics. The compound has demonstrated a significant capacity to increase the inclusion of exon 7 in SMN2 transcripts, leading to the production of functional SMN protein.[1]
The quantitative data from these foundational studies are summarized below for comparative analysis.
| Parameter | Value | Cell Line | Reference |
| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not specified | [1] |
| Fold-decrease in E7-excluding SMN2 isoforms | Up to 5.2-fold | GM03813C | [1] |
| Fold-increase in E7-including SMN2 isoforms | Up to 3-fold | GM03813C | [1] |
| Fold-increase in SMN protein expression | 1.5-fold | GM03813C | [1] |
Mechanism of Action: Direct RNA Modulation
This compound's primary mechanism of action does not involve a classical signaling pathway. Instead, it directly interacts with a specific RNA structure within the SMN2 pre-mRNA. The compound binds to the terminal stem-loop 2 (TSL2) structure, which is located near the 5' splice site of exon 7. This binding event induces a conformational change in TSL2, shifting it from a pentaloop to a triloop conformation. This altered structure is believed to enhance the accessibility of the splice site to the splicing machinery, thereby promoting the inclusion of exon 7 into the mature mRNA transcript and increasing the production of full-length, functional SMN protein.
Experimental Protocols
The following sections detail the methodologies employed in the initial efficacy studies of this compound.
Cell Culture and Treatment
-
Cell Line: Human fibroblast cell line GM03813C, derived from an SMA patient, was utilized for the in vitro experiments.
-
Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). For cell treatment, the stock solution was diluted in the culture medium to final concentrations ranging from 10 to 40 µM.
-
Treatment Protocol: GM03813C cells were seeded in appropriate culture vessels and allowed to adhere. The culture medium was then replaced with a medium containing the specified concentrations of this compound or DMSO as a vehicle control. The cells were incubated for 24 to 48 hours before harvesting for analysis.
Analysis of SMN2 Splicing (RT-PCR)
-
RNA Extraction: Total RNA was isolated from treated and control cells using a standard RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
Polymerase Chain Reaction (PCR): The relative abundance of SMN2 transcripts with and without exon 7 was determined by semi-quantitative or quantitative PCR.
-
Primers: Specific primers flanking exon 7 of the SMN2 gene were used for amplification.
-
Cycling Conditions: Standard PCR cycling conditions were employed, typically involving an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: The PCR products were resolved by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands corresponding to the exon 7-included and exon 7-excluded transcripts was quantified to determine the relative splicing efficiency.
-
Analysis of SMN Protein Expression (Western Blot)
-
Protein Extraction: Whole-cell lysates were prepared from treated and control cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for the SMN protein.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of SMN protein.
Experimental Workflow
The logical flow of the initial efficacy studies on this compound is depicted in the following diagram.
References
Unveiling the Structure-Activity Relationship of Homocarbonyltopsentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocarbonyltopsentin, a marine natural product derivative, has emerged as a significant small molecule of interest in the field of RNA-targeted therapeutics. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a primary focus on its role as a modulator of Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing. While extensive SAR studies on a broad range of this compound analogs are not yet publicly available, this document synthesizes the existing data on its biological activity, mechanism of action, and the broader context of small molecule-mediated splicing modulation. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics for spinal muscular atrophy (SMA) and other diseases amenable to RNA-based interventions.
Introduction: The Therapeutic Potential of SMN2 Splicing Modulation
Spinal muscular atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is the functional loss of the SMN1 gene. A paralogous gene, SMN2, exists in humans; however, a single nucleotide transition (C-to-T) in exon 7 results in its predominant exclusion from the final mRNA transcript. This leads to the production of a truncated, unstable, and non-functional SMN protein. The correction of SMN2 splicing to promote the inclusion of exon 7 is a clinically validated therapeutic strategy for SMA. Small molecules that can modulate this splicing event represent a promising class of oral therapeutics for this debilitating disease.
This compound: A TSL2 RNA-Binding Splicing Modifier
This compound has been identified as a small molecule that can effectively modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7.[1] It exerts its biological activity by directly binding to a specific RNA structure within the SMN2 pre-mRNA.
Mechanism of Action: Targeting the Terminal Stem-Loop 2 (TSL2)
The key to this compound's activity lies in its ability to bind to the Terminal Stem-Loop 2 (TSL2), an RNA structure that overlaps with the 5' splice site of exon 7.[1] High-resolution NMR studies combined with molecular modeling have revealed that this compound binds to the pentaloop conformations of TSL2.[1] This binding event promotes a conformational shift in the RNA structure to a triloop conformation, which is more permissive for the splicing machinery to recognize and include exon 7 in the mature mRNA.[1]
Quantitative Biological Data
While a comprehensive SAR table with numerous analogs is not available in the public domain, the key quantitative data for this compound are summarized below.
| Compound | Target | Assay | Activity (EC50) | Cell Line | Reference |
| This compound | TSL2 RNA of SMN2 pre-mRNA | SMN2 Exon 7 Splicing Assay | 16 µM | - | [1] |
Table 1: Biological Activity of this compound
In cellular assays, treatment of SMA patient-derived fibroblasts with this compound has been shown to increase the levels of full-length SMN protein, rescuing downstream molecular alterations.[1]
Experimental Protocols
The following outlines the general methodologies that would be employed to evaluate the structure-activity relationship of this compound and its analogs.
Synthesis of this compound Analogs
A medicinal chemistry campaign would involve the systematic modification of the this compound scaffold. Key areas for modification would include:
-
The indole (B1671886) moieties: Substitution on the indole rings to explore the effects of electron-donating and electron-withdrawing groups.
-
The carbonyl linker: Altering the length and flexibility of the linker connecting the two indole-containing fragments.
-
The core scaffold: Investigating alternative heterocyclic cores to replace the central carbonyl group.
In Vitro Splicing Assays
-
Cell-Based Reporter Assays: A common method involves the use of a minigene reporter system. A plasmid containing the SMN2 gene fragment encompassing exon 7 and its flanking intronic regions is transfected into a suitable cell line (e.g., HEK293). The reporter is engineered to produce a quantifiable signal (e.g., luciferase, GFP) that is dependent on the inclusion of exon 7. The synthesized analogs are then screened for their ability to increase the reporter signal.
-
RT-PCR Analysis: To confirm the results from reporter assays, total RNA is extracted from cells treated with the compounds. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using primers that flank exon 7. The ratio of exon 7-included to exon 7-skipped transcripts is quantified by gel electrophoresis or quantitative PCR (qPCR).
Biophysical Binding Assays
To determine the direct interaction between this compound analogs and the TSL2 RNA, biophysical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Titration of the compound into a solution of ¹⁵N-labeled TSL2 RNA allows for the monitoring of chemical shift perturbations, providing information on the binding site and affinity.
-
Surface Plasmon Resonance (SPR): Immobilized TSL2 RNA on a sensor chip is exposed to a flow of the compound at various concentrations. The binding kinetics and affinity (KD) can be determined by measuring the change in the refractive index at the sensor surface.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
SMN Protein Quantification
-
Western Blotting: SMA patient-derived fibroblasts or other relevant cell models are treated with the compounds. Cell lysates are then subjected to SDS-PAGE, and the levels of full-length SMN protein are detected and quantified using an SMN-specific antibody.
Structure-Activity Relationship: Key Considerations and Future Directions
Although a detailed public SAR for this compound is lacking, insights can be drawn from the broader field of small molecule splicing modifiers. The development of other successful SMN2 splicing modulators, such as risdiplam (B610492) and branaplam, has highlighted several key principles:
-
Specificity is paramount: The ability to selectively target the SMN2 pre-mRNA without affecting global splicing is crucial for a favorable safety profile.
-
Scaffold hopping can yield novel chemotypes: Exploring diverse chemical scaffolds is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
-
RNA structure as a druggable target: The success of this compound validates the approach of targeting specific RNA secondary or tertiary structures with small molecules.
Future research on the SAR of this compound should focus on:
-
Systematic analog synthesis and testing: A comprehensive library of analogs needs to be synthesized and evaluated to identify the key pharmacophoric features required for potent and selective activity.
-
Computational modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of analogs to the TSL2 RNA and guide the design of new compounds.
-
Elucidation of off-target effects: A thorough investigation of the potential off-target interactions of this compound and its analogs is necessary to ensure their safety.
Conclusion
This compound represents a promising starting point for the development of novel, orally bioavailable therapeutics for spinal muscular atrophy. Its unique mechanism of action, involving the direct binding and modulation of an RNA regulatory element, opens up new avenues for RNA-targeted drug discovery. While the detailed structure-activity relationship of this compound is yet to be fully elucidated, the foundational knowledge of its biological activity and mechanism of action provides a solid framework for future medicinal chemistry efforts. The systematic exploration of its chemical space holds the potential to yield next-generation SMN2 splicing modifiers with enhanced efficacy and safety profiles, ultimately offering new hope for patients with SMA.
References
Homocarbonyltopsentin: A Novel Modulator of SMN Protein Expression through RNA Structural Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is retained. However, a single nucleotide difference in SMN2 leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable SMNΔ7 protein. Consequently, strategies to enhance the inclusion of exon 7 in SMN2 transcripts are a primary focus of SMA therapeutic development. This document provides a comprehensive technical overview of homocarbonyltopsentin (also known as PK4C9), a small molecule that has been identified as a potent modulator of SMN2 splicing and, consequently, an upregulator of full-length SMN protein expression.[1][2] This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the TSL2 RNA Structure
This compound represents a novel class of splicing modifiers that do not directly target the core splicing machinery but instead act by binding to a specific RNA secondary structure within the SMN2 pre-mRNA.[1][2] The key target is the terminal stem-loop 2 (TSL2), a hairpin structure that encompasses the 5' splice site of exon 7.[1][2][3]
The prevailing model suggests that the TSL2 structure in its native state is inhibitory to the efficient recognition of the 5' splice site by the U1 small nuclear ribonucleoprotein (snRNP), a critical first step in spliceosome assembly.[3] this compound has been shown to bind to the pentaloop conformations of TSL2.[1][2] This binding event induces a conformational change in the RNA structure, promoting a shift to triloop conformations that are more permissive for U1 snRNP binding and subsequent inclusion of exon 7.[1][2] This mechanism of action validates TSL2 as a druggable target for small-molecule intervention in SMA.[1][2]
Quantitative Data on the Effects of this compound
Studies have demonstrated the dose-dependent efficacy of this compound in modulating SMN2 splicing and increasing SMN protein levels in cellular models of SMA. The key quantitative findings are summarized below.
| Parameter | Cell Line | Value/Effect | Reference |
| EC50 for SMN2 Exon 7 Splicing | Not specified | 16 μM | [3] |
| SMN Protein Expression | GM03813C (Type I SMA fibroblasts) | 1.5-fold increase at 40 μM (48h treatment) | [4] |
| SMN2 Splicing (E7-including isoforms) | GM03813C (Type I SMA fibroblasts) | Up to 3-fold increase (10-40 μM, 24h treatment) | [3] |
| SMN2 Splicing (E7-excluding isoforms) | GM03813C (Type I SMA fibroblasts) | Up to 5.2-fold decrease (10-40 μM, 24h treatment) | [3] |
| Maximum Exon 7 Inclusion | Not specified | Reached 91% (a 25% increase over DMSO-treated cells) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for evaluating the effect of this compound on SMN protein expression and SMN2 splicing.
Cell Culture and this compound Treatment
This protocol is based on standard practices for culturing human fibroblasts, such as the GM03813 cell line derived from a Type I SMA patient.
Materials:
-
Human fibroblast cell line (e.g., GM03813 from Coriell Institute)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (PK4C9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
T-75 culture flasks
-
6-well or 12-well culture plates
Procedure:
-
Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and seed them into 6-well or 12-well plates at a density that will allow for 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 μM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24 or 48 hours).
-
Harvesting: After incubation, harvest the cells for either RNA or protein extraction. For RNA, cells can be lysed directly in the plate. For protein, wash the cells with ice-cold PBS and then lyse.
Western Blotting for SMN Protein Quantification
This protocol outlines the semi-quantitative analysis of SMN protein levels.
Materials:
-
RIPA buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse anti-SMN (e.g., 1:1,000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (e.g., 1:10,000 dilution) or anti-α-tubulin
-
HRP-conjugated secondary antibody (anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer with protease inhibitors.[4] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading with Laemmli buffer.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for SMN and the loading control. Normalize the SMN signal to the loading control to determine the relative fold change in SMN protein expression.
RT-qPCR for SMN2 Splicing Analysis
This protocol allows for the quantification of SMN2 transcripts that either include or exclude exon 7.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
-
Primers specific for full-length SMN2 (including exon 7) and SMN2Δ7 (excluding exon 7). A common strategy is to use a forward primer in exon 6 and reverse primers that span the exon 6-7 junction (for full-length) or the exon 6-8 junction (for Δ7). Alternatively, primers flanking exon 7 can be used, and the products can be resolved by melt curve analysis or gel electrophoresis.
-
Reference gene primers (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions containing cDNA, qPCR master mix, and the specific primers for the target and reference genes.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data. The relative expression of full-length SMN2 and SMN2Δ7 can be calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control. This will allow for the determination of the fold change in the inclusion of exon 7.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the efficacy of this compound.
Conclusion
This compound is a promising small molecule that effectively increases full-length SMN protein levels by modulating the splicing of SMN2 pre-mRNA. Its unique mechanism of targeting the TSL2 RNA structure opens up new avenues for the development of therapeutics for SMA and other splicing-mediated diseases. The data presented and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the potential of this compound and similar compounds.
References
- 1. Structural basis of a small molecule targeting RNA for a specific splicing correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating role of RNA structure in alternative splicing of a critical exon in the spinal muscular atrophy genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. encodeproject.org [encodeproject.org]
- 6. Human fibroblast culturing [protocols.io]
Methodological & Application
Application Notes and Protocols for Homocarbonyltopsentin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocarbonyltopsentin is a small molecule compound that has garnered interest in the field of molecular biology and drug discovery, particularly for its role in modifying pre-mRNA splicing. It is identified as a TSL2-binding compound that can influence the splicing of the Survival of Motor Neuron 2 (SMN2) gene, which is a key target in the development of therapeutics for Spinal Muscular Atrophy (SMA). These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and cellular effects.
Mechanism of Action
This compound functions by binding to the pentaloop conformation of the TSL2 RNA structure on the SMN2 pre-mRNA. This binding event promotes a conformational shift to a triloop structure, which leads to enhanced inclusion of exon 7 during the splicing process. The inclusion of exon 7 is critical for the production of a full-length, functional Survival Motor Neuron (SMN) protein. In the context of SMA, where the primary SMN1 gene is mutated or absent, enhancing the production of functional SMN protein from the SMN2 gene is a primary therapeutic strategy.
Signaling Pathway Diagram
Caption: Mechanism of this compound on SMN2 splicing.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in cell culture.
| Parameter | Cell Line | Value | Reference |
| EC50 (SMN2 Exon 7 Splicing) | - | 16 µM | |
| Effective Concentration | GM03813C (SMA patient fibroblasts) | 10 - 40 µM | |
| Effect on SMN Protein | GM03813C (24h treatment) | Up to 1.5-fold increase |
Experimental Protocols
General Guidelines for this compound Preparation
Stock Solution Preparation:
-
This compound is typically supplied as a solid.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it should be used within one year, and at -80°C, within two years.
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) in all experiments to account for any effects of the solvent.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., GM03813C, HEK293, SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Anti-Inflammatory Assay (NF-κB Activation)
This protocol assesses the potential anti-inflammatory effects of this compound by measuring its impact on TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant human TNF-α
-
NF-κB reporter plasmid (e.g., pNF-κB-Luc)
-
Transfection reagent
-
Luciferase Assay System
Procedure:
-
Seed HEK293T cells in 24-well plates.
-
Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
Logical Relationship: Investigating Off-Target Effects
Caption: Logical workflow for characterizing this compound.
Disclaimer
The protocols provided are intended as a general guide. Researchers should optimize the conditions, including cell type, seeding density, compound concentrations, and incubation times, for their specific experimental setup. It is also recommended to consult relevant literature for the most up-to-date and specific methodologies. Based on the current literature, the primary and well-documented role of this compound is in the modulation of SMN2 splicing. Its effects on other cellular processes such as apoptosis, inflammation, or broader neuroprotection have not been extensively characterized. The provided protocols for these assays are general and serve as a starting point for investigating potential off-target effects or novel applications of this compound.
Application Notes and Protocols for Detecting SMN Protein Levels Following Homocarbonyltopsentin Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to quantify Survival Motor Neuron (SMN) protein levels in cultured cells after treatment with Homocarbonyltopsentin (HCT), also known as PK4C9.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the SMN protein. The SMN1 gene is homozygously deleted in most SMA patients, leaving the nearly identical SMN2 gene as the sole producer of SMN protein. However, due to a single nucleotide difference, the majority of transcripts from SMN2 lack exon 7, leading to a truncated and unstable protein. Therapeutic strategies often focus on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.
This compound (HCT), a small molecule TSL2-binding compound, has been identified as a potent modulator of SMN2 splicing.[1] It binds to the terminal stem-loop 2 (TSL2) RNA structure in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and subsequently increasing the levels of functional SMN protein.[1] Western blotting is a reliable and widely used technique to quantify changes in SMN protein expression following drug treatment.[2]
Data Presentation: Quantitative Effects of this compound on SMN Protein
The following tables summarize the reported quantitative effects of this compound on SMN protein expression and related molecular events.
Table 1: In Vitro Efficacy of this compound (PK4C9)
| Parameter | Value | Cell Line | Reference |
| EC50 for SMN2 Exon 7 Splicing | 16 µM | Not specified | [1] |
| Fold Increase in SMN Protein | 1.5-fold | GM03813C fibroblasts | [1] |
| Treatment Conditions for Protein Increase | 40 µM for 24 hours | GM03813C fibroblasts | [1] |
Table 2: Effect of this compound (PK4C9) on SMN2 Isoform Expression in GM03813C cells after 24 hours
| HCT Concentration | Fold Change in E7-Excluding Isoforms | Fold Change in E7-Including Isoforms | Reference |
| 10-40 µM | Up to 5.2-fold decrease | Up to 3-fold increase | [1] |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess SMN protein levels in cultured cells after treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human fibroblast cell lines, such as GM03813C (SMA Type I) or other relevant cell lines (e.g., HEK293), are suitable for this protocol.
-
Culture Conditions: Culture cells to approximately 80% confluency in the recommended medium and conditions.
-
This compound Treatment:
-
Prepare a stock solution of this compound (PK4C9) in DMSO.
-
On the day of the experiment, dilute the stock solution in a fresh culture medium to the desired final concentrations (e.g., a dose-response range from 10 µM to 40 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of HCT used.
-
Remove the old medium from the cells and replace it with the medium containing HCT or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Protein Extraction (Cell Lysis)
This protocol utilizes Radioimmunoprecipitation Assay (RIPA) buffer for efficient cell lysis and protein solubilization.[3][4]
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors fresh just before use.
-
-
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay, as Bradford can be incompatible with detergents in RIPA buffer).
-
Aliquot the lysates and store them at -80°C for long-term use or proceed directly to sample preparation for electrophoresis.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize the samples to have equal amounts of protein for loading (typically 20-50 µg per well).
-
Add an appropriate volume of 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a 12% SDS-polyacrylamide gel.
-
Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer at 30V overnight at 4°C is recommended for efficient transfer of proteins like SMN.[2]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against SMN protein in the blocking buffer. A monoclonal anti-SMN antibody is recommended at a dilution of 1:1,000 to 1:5,000.[2]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody) diluted in blocking buffer (typically 1:5,000 to 1:10,000) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH. Alternatively, a housekeeping protein antibody can be incubated simultaneously with the primary antibody if they are from different host species and have distinct molecular weights.
-
-
Detection and Quantification:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMN protein band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on SMN2 splicing.
Experimental Workflow
Caption: Western blot workflow for SMN protein detection.
References
Application Notes and Protocols for Assessing the Cell Permeability of Homocarbonyltopsentin
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for evaluating the cell permeability of Homocarbonyltopsentin, a marine alkaloid with potential therapeutic applications.[1][2][3][4][5] Given the importance of cell permeability in determining the bioavailability and efficacy of drug candidates, standardized assays are crucial. The protocols herein describe two widely accepted methods: the Caco-2 cell permeability assay, which models the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based method for assessing passive diffusion.[6][7][8][9][10][11] These protocols are intended for researchers in drug discovery and development to characterize the pharmacokinetic properties of this compound.
Introduction to this compound and Cell Permeability
This compound is a marine-derived alkaloid that has been identified as a small-molecule binder to TSL2, promoting a shift to triloop conformations that enhance SMN2 exon 7 (E7) splicing.[1] This mechanism suggests its potential as a therapeutic agent for conditions such as Spinal Muscular Atrophy (SMA).[1] While its bioactivity is of significant interest, its ability to permeate cell membranes is a critical determinant of its potential in vivo efficacy.
Cell permeability is a key parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor permeability can limit the oral bioavailability of a drug candidate, necessitating higher doses or alternative routes of administration. This document outlines two standard assays to quantify the permeability of this compound.
-
Caco-2 Permeability Assay: This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7][8][12] It is considered the gold standard in vitro model for predicting human drug absorption as it accounts for transcellular and paracellular transport, as well as active transport mechanisms.[7][8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation.[9][10][11] It measures a compound's ability to diffuse across an artificial lipid membrane, providing a rapid assessment of its passive permeability.[9][10][11]
Caco-2 Cell Permeability Assay Protocol
This protocol details the steps to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer Yellow (for monolayer integrity testing)
-
Control compounds: Atenolol (B1665814) (low permeability), Propranolol (B1214883) (high permeability)
-
LC-MS/MS system for quantification
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells onto the apical side of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.[12]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
For Apical to Basolateral (A→B) transport: Add this compound (e.g., 10 µM) in HBSS to the apical compartment and fresh HBSS to the basolateral compartment.[7]
-
For Basolateral to Apical (B→A) transport: Add this compound (e.g., 10 µM) in HBSS to the basolateral compartment and fresh HBSS to the apical compartment.[8]
-
Include atenolol (low permeability control) and propranolol (high permeability control) in separate wells.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) to determine if the compound is a substrate of efflux transporters:
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests active efflux.[8]
-
-
Data Presentation
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio | Recovery (%) | Permeability Classification |
| This compound | A → B | Value | Value | Value | Classification |
| B → A | Value | Value | |||
| Atenolol (Low Perm) | A → B | < 1.0 | N/A | > 80% | Low |
| Propranolol (High Perm) | A → B | > 10.0 | N/A | > 80% | High |
Note: Values are placeholders for experimental data.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a high-throughput method to assess the passive permeability of this compound.
Materials and Reagents
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Control compounds (as in Caco-2 assay)
-
UV-Vis spectrophotometer or LC-MS/MS system
Experimental Workflow
Detailed Protocol
-
Membrane Preparation:
-
Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.
-
-
Assay Setup:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare a solution of this compound (e.g., 100 µM) in PBS.
-
Add 150 µL of the this compound solution to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
-
Incubation and Sample Analysis:
-
Incubate the assembled plate at room temperature for 4 to 16 hours.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) using the following equation:
-
Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)
-
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
-
-
Data Presentation
| Compound | Pe (x 10-6 cm/s) | Mass Retention (%) | Permeability Classification |
| This compound | Value | Value | Classification |
| Atenolol (Low Perm) | < 1.0 | < 20% | Low |
| Propranolol (High Perm) | > 10.0 | < 20% | High |
Note: Values are placeholders for experimental data.
Signaling Pathway Considerations
While PAMPA assesses passive diffusion, the Caco-2 assay can reveal interactions with active transport proteins. If this compound exhibits a high efflux ratio, it may be a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12] Further studies with specific inhibitors (e.g., verapamil (B1683045) for P-gp) can elucidate the specific transporters involved.
Conclusion
The protocols described provide a robust framework for characterizing the cell permeability of this compound. The Caco-2 assay offers a comprehensive assessment of permeability across a biological barrier, while the PAMPA assay provides a rapid screen for passive diffusion. Together, these assays will generate crucial data to guide the further development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development | MDPI [mdpi.com]
- 5. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Techniques for Validating Homocarbonyltopsentin Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocarbonyltopsentin is a small molecule compound that has been identified as a modulator of pre-messenger RNA (pre-mRNA) splicing of the Survival Motor Neuron 2 (SMN2) gene. Specifically, it binds to the TSL2 stem-loop structure within the SMN2 pre-mRNA, promoting the inclusion of exon 7.[1][2] This splicing modulation leads to an increase in the production of full-length, functional SMN protein, a critical factor in the context of Spinal Muscular Atrophy (SMA) therapy.
Validating the direct interaction of this compound with its RNA target and quantifying its downstream cellular effects are crucial steps in the drug development process. These application notes provide detailed protocols for a suite of biophysical and cell-based assays designed to rigorously assess the target engagement of this compound.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Assay | Reference |
| EC50 (Exon 7 Inclusion) | 16 µM | Cell-based Splicing Assay | [2] |
| SMN Protein Expression | 1.5-fold increase at 40 µM | Western Blot | [2] |
Table 1: In Vitro and Cellular Activity of this compound.
| Parameter | Description |
| Binding Affinity (Kd) | To be determined by biophysical assays (ITC or SPR) |
| Binding Stoichiometry (n) | To be determined by Isothermal Titration Calorimetry (ITC) |
| Association Rate (ka) | To be determined by Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | To be determined by Surface Plasmon Resonance (SPR) |
Table 2: Biophysical Parameters for this compound-SMN2 TSL2 Interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for target validation.
Caption: this compound binds to the TSL2 region of SMN2 pre-mRNA, modulating spliceosome activity to promote exon 7 inclusion and functional SMN protein production.
Caption: Experimental workflow for validating this compound target engagement, from direct binding to cellular effects.
Experimental Protocols
Biophysical Validation of Direct RNA Binding
1.1. Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the thermodynamic parameters of this compound binding to the SMN2 TSL2 RNA.[3][4]
Materials:
-
Isothermal Titration Calorimeter
-
Purified and lyophilized this compound
-
Synthesized and purified SMN2 TSL2 RNA construct
-
ITC Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4, filter-sterilized)
-
Degassing station
Protocol:
-
Sample Preparation:
-
Dissolve this compound in ITC buffer to a final concentration of 200-500 µM.
-
Dissolve the SMN2 TSL2 RNA in ITC buffer to a final concentration of 10-25 µM.
-
Degas both solutions for 10-15 minutes immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the SMN2 TSL2 RNA solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip.
-
Carry out a series of 20-30 injections of 1-2 µL of this compound into the RNA solution, with a spacing of 120-180 seconds between injections to allow for thermal equilibrium to be re-established.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
1.2. Surface Plasmon Resonance (SPR)
This protocol describes the real-time analysis of the binding kinetics between this compound and SMN2 TSL2 RNA.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated SMN2 TSL2 RNA construct
-
This compound
-
SPR Running Buffer (e.g., HBS-EP+ buffer, filter-sterilized and degassed)
Protocol:
-
RNA Immobilization:
-
Pre-condition the streptavidin sensor chip as per the manufacturer's instructions.
-
Inject the biotinylated SMN2 TSL2 RNA (at a concentration of 100-500 nM in running buffer) over the sensor surface to achieve a stable immobilization level (e.g., 500-1000 Response Units).
-
A reference flow cell should be prepared by immobilizing a non-related biotinylated RNA or left blank to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 µM to 50 µM).
-
Inject the different concentrations of this compound over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow for dissociation by flowing running buffer over the surfaces for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Functional Validation of Splicing Modulation
2.1. In Vitro Splicing Assay
This assay directly assesses the ability of this compound to promote exon 7 inclusion in a cell-free system.[7][8]
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed and 32P-labeled SMN2 pre-mRNA minigene containing exon 7 and flanking intronic sequences
-
This compound
-
Splicing reaction buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Urea-polyacrylamide gel
-
Phosphorimager
Protocol:
-
Splicing Reaction:
-
Set up splicing reactions containing HeLa nuclear extract, 32P-labeled SMN2 pre-mRNA, splicing buffer, and varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Incubate the reactions at 30°C for 2-4 hours.
-
-
RNA Extraction:
-
Stop the reactions by adding Proteinase K and incubate at 37°C for 30 minutes.
-
Perform phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.
-
-
Analysis:
-
Resuspend the RNA pellet in loading buffer and denature at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using a phosphorimager.
-
-
Quantification:
-
Quantify the intensity of the bands corresponding to the exon 7-included and exon 7-excluded mRNA isoforms.
-
Calculate the percentage of exon 7 inclusion for each concentration of this compound.
-
Cellular Validation of Target Engagement
3.1. RT-qPCR for SMN2 Exon 7 Inclusion
This protocol quantifies the relative levels of SMN2 mRNA isoforms (with and without exon 7) in cells treated with this compound.[9][10]
Materials:
-
SMA patient-derived fibroblasts or other relevant cell lines
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument
-
Primers specific for SMN2 exon 7-included and total SMN2 transcripts
-
SYBR Green or TaqMan probe-based qPCR master mix
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 40 µM) for 24-48 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers that specifically amplify the exon 7-included SMN2 transcript and a set of primers that amplify total SMN2 transcripts (as a control).
-
Use a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the exon 7-included isoform compared to total SMN2, normalized to the housekeeping gene, using the ΔΔCt method.
-
3.2. Western Blot for SMN Protein Quantification
This protocol measures the levels of SMN protein in cells following treatment with this compound.[11][12]
Materials:
-
Treated cells from the RT-qPCR experiment
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SMN protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities for SMN and the loading control.
-
Normalize the SMN protein levels to the loading control to determine the fold-change in expression upon treatment with this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes. | Semantic Scholar [semanticscholar.org]
- 4. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time PCR-Based Screening for Homozygous SMN2 Deletion Using Residual Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RT-qPCR Analysis of SMN2 Exon 7 Inclusion with Homocarbonyltopsentin
For Research Use Only.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder primarily caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene. A paralogous gene, SMN2, exists in humans but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.[1][2][3][4][5] Therapeutic strategies for SMA often focus on modulating SMN2 splicing to increase the inclusion of exon 7 and, consequently, the production of full-length, functional SMN protein.[1][3][6]
Homocarbonyltopsentin (also known as PK4C9) is a small molecule that has been identified as a potent modulator of SMN2 splicing.[1][7] It binds to the pentaloop conformations of the TSL2 RNA structure in SMN2 pre-mRNA, inducing a conformational shift to triloop structures that enhances the inclusion of exon 7.[1][7] This application note provides a detailed protocol for the analysis of SMN2 exon 7 inclusion using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) following treatment of cells with this compound.
Principle of the Assay
This protocol describes the relative quantification of two SMN2 mRNA isoforms: full-length SMN2 (containing exon 7) and SMN2 lacking exon 7 (Δ7). By measuring the levels of both isoforms, the percentage of exon 7 inclusion can be calculated, providing a quantitative measure of this compound's efficacy. The workflow involves treating cultured cells with the compound, isolating total RNA, reverse transcribing the RNA to cDNA, and then performing qPCR with primers specific for the different SMN2 isoforms.
Data Presentation
The following tables summarize the quantitative effects of this compound on SMN2 exon 7 inclusion as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 | 16 μM | Not Specified | [7] |
| Max. Exon 7 Inclusion | 91% (25% increase over DMSO) | Not Specified | [7] |
| Fold change in E7-excluding isoforms | Up to 5.2-fold decrease | GM03813C | [7] |
| Fold change in E7-including isoforms | Up to 3-fold increase | GM03813C | [7] |
| SMN Protein Expression | 1.5-fold increase | GM03813C | [7] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Compound | Concentration Range | Treatment Duration | Reference |
| This compound (PK4C9) | 10 - 40 μM | 24 hours | [7] |
Experimental Protocols
Materials
-
Cultured cells (e.g., SMA patient-derived fibroblasts like GM03813C)
-
Cell culture medium and supplements
-
This compound (PK4C9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., SuperScript III)
-
qPCR master mix (containing SYBR Green or compatible with TaqMan probes)
-
Nuclease-free water
-
qPCR-grade multi-well plates and seals
-
Real-time PCR instrument
Primer Design
Primers should be designed to specifically amplify either the total SMN2 transcript population or only the full-length isoform. A common strategy is to use a forward primer in a constitutive exon (e.g., exon 6) and reverse primers that span exon-exon junctions unique to the full-length or Δ7 isoforms. Alternatively, one can measure total SMN2 and full-length SMN2 and calculate the Δ7 isoform by subtraction. For normalization, a housekeeping gene with stable expression in the experimental system should be chosen (e.g., GAPDH, ACTB).
Table 3: Example Primer Sets for RT-qPCR
| Target | Primer Sequence (5' to 3') |
| SMN2 Total (Forward) | (Anneals in Exon 6) |
| SMN2 Total (Reverse) | (Anneals in Exon 8) |
| SMN2 Full-Length (Forward) | (Anneals in Exon 6) |
| SMN2 Full-Length (Reverse) | (Spans Exon 7 - Exon 8 junction) |
| Housekeeping Gene (e.g., GAPDH) Forward | (Validated sequence for the species of interest) |
| Housekeeping Gene (e.g., GAPDH) Reverse | (Validated sequence for the species of interest) |
Note: Primer sequences should be validated for specificity and efficiency before use.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 20, 40 μM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
RNA Isolation and DNase Treatment:
-
After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 0.5 - 1.0 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions.
-
-
Real-Time qPCR:
-
Prepare the qPCR reactions in a multi-well plate. For each sample, set up reactions for the total SMN2 transcript, the full-length SMN2 transcript, and the housekeeping gene. Each reaction should be run in triplicate.
-
A typical reaction mixture includes: qPCR master mix, forward primer, reverse primer, cDNA template, and nuclease-free water.
-
Seal the plate and run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values for the target genes (SMN2 total and SMN2 full-length) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression of total and full-length SMN2 for each treatment condition compared to the vehicle control using the ΔΔCt method.
-
To determine the percentage of exon 7 inclusion, use the following formula: % Exon 7 Inclusion = (Relative expression of Full-Length SMN2 / Relative expression of Total SMN2) x 100
-
Visualizations
Caption: Experimental workflow for RT-qPCR analysis.
Caption: Mechanism of this compound action.
References
- 1. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Securinine enhances SMN2 exon 7 inclusion in spinal muscular atrophy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Homocarbonyltopsentin for High-Throughput Screening in Spinal Muscular Atrophy (SMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] The primary cause of SMA is the deficiency of the full-length Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][2] A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, unstable protein.[1][3] Therefore, strategies aimed at increasing the inclusion of exon 7 in SMN2 transcripts represent a promising therapeutic avenue for SMA.[2][3]
Homocarbonyltopsentin, also known as PK4C9, is a small molecule that has been identified as a potent modulator of SMN2 splicing.[2][4][5] It acts by binding to the TSL2 stem-loop structure within the SMN2 pre-mRNA, promoting a conformational change that favors the inclusion of exon 7.[2][4][5] This leads to an increased production of full-length, functional SMN protein.[2][4] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) and subsequent validation assays for the discovery of novel SMA therapeutics.
Mechanism of Action of this compound
This compound directly targets the SMN2 pre-mRNA. Its mechanism of action involves binding to the pentaloop conformation of the TSL2 RNA structure, which is located near the 5' splice site of exon 7.[2][4][5] This binding event induces a conformational shift in TSL2 to a triloop conformation, which is more favorable for the recruitment of the splicing machinery and subsequent inclusion of exon 7 into the mature mRNA transcript.[2][4][5] The increased production of full-length SMN2 mRNA leads to a corresponding increase in the synthesis of functional SMN protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in SMA-relevant cellular models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (Exon 7 Inclusion) | 16 µM | GM03813C | [4] |
| EC50 (Exon 7 Inclusion) | 25 µM | Not Specified | [1] |
| Max. Exon 7 Inclusion | 91% (25% increase over DMSO) | GM03813C | [4] |
| Fold Increase in E7-including isoforms | Up to 3-fold | GM03813C | [4] |
| Fold Decrease in E7-excluding isoforms | Up to 5.2-fold | GM03813C | [4] |
Table 2: Effect of this compound on SMN Protein Expression
| Parameter | Value | Cell Line | Treatment Conditions | Reference |
| Fold Increase in SMN Protein | 1.5-fold | GM03813C | 40 µM, 24 hours | [4] |
| Fold Increase in SMN Protein | 1.5-fold | GM03813C | 40 µM, 48 hours | [2] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The identification and characterization of SMN2 splicing modifiers like this compound typically follows a multi-step HTS workflow.
Protocol 1: High-Throughput Screening using a Luciferase Reporter Assay
This protocol describes a primary HTS assay to identify compounds that increase SMN2 exon 7 inclusion using a luciferase reporter system.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing an SMN2 minigene reporter construct. This construct typically contains a portion of the SMN2 gene where exon 7 inclusion leads to the expression of a functional luciferase enzyme.
-
Seed the cells into 384-well, white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in 40 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Addition:
-
Prepare a compound library in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Using an automated liquid handler, add 100 nL of the compound solution to each well.
-
Include appropriate controls:
-
Negative Control: DMSO vehicle (0.1% final concentration).
-
Positive Control: A known SMN2 splicing modifier like this compound (at its EC50, e.g., 16 µM).
-
3. Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
4. Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
5. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the controls on each plate.
-
Calculate the percentage of activity relative to the positive control.
-
Hits are typically defined as compounds that produce a signal greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative controls).
Protocol 2: RT-PCR Analysis of SMN2 Exon 7 Splicing
This secondary assay validates the effect of hit compounds on the splicing of endogenous SMN2.
1. Cell Culture and Treatment:
-
Culture SMA patient-derived fibroblasts (e.g., GM03813C) in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the hit compound or this compound (e.g., 10-40 µM) for 24 hours. Include a DMSO-treated control.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
4. Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank exon 7 of the SMN gene.
-
The PCR products will represent both the full-length (exon 7 included) and the shorter (exon 7 excluded) SMN2 transcripts.
5. Gel Electrophoresis and Analysis:
-
Separate the PCR products on a 2% agarose (B213101) gel or a 5% native polyacrylamide gel.
-
To distinguish between SMN1 and SMN2 products, the PCR amplicons can be digested with a restriction enzyme that specifically cuts the SMN1 sequence (e.g., DdeI).
-
Visualize the bands using a gel documentation system.
-
Quantify the band intensities to determine the ratio of exon 7 inclusion to exclusion.
Protocol 3: Western Blot Analysis of SMN Protein Levels
This tertiary assay confirms that the observed changes in splicing lead to an increase in SMN protein.
1. Cell Lysis and Protein Quantification:
-
Culture and treat SMA patient fibroblasts as described in Protocol 2.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the SMN protein levels to the loading control.
Conclusion
This compound serves as a valuable tool compound for the study of SMN2 splicing regulation and as a positive control in high-throughput screening campaigns aimed at discovering novel therapeutics for Spinal Muscular Atrophy. The protocols outlined in these application notes provide a framework for the identification and validation of small molecules that modulate SMN2 splicing and increase SMN protein levels, ultimately contributing to the development of new treatments for this devastating disease.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening for SMA - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing Homocarbonyltopsentin Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Homocarbonyltopsentin for in vitro studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a marine alkaloid that has been identified as a TSL2-binding compound. Its primary known mechanism of action is the promotion of Survival Motor Neuron 2 (SMN2) exon 7 splicing. It achieves this by binding to pentaloop conformations of TSL2, inducing a shift to triloop conformations that enhance the inclusion of exon 7.[1]
Q2: What is a recommended starting concentration for in vitro experiments?
Based on available data, a starting concentration range of 10-40 µM is recommended for initial in vitro studies, particularly for assessing effects on SMN2 splicing.[1] The half-maximal effective concentration (EC50) for enhancing SMN2 exon 7 splicing has been reported to be 16 µM.[1] For other assays, such as general cytotoxicity or pathway analysis in different cell lines, a broader dose-response experiment is advisable, starting from a low concentration (e.g., 0.1 µM) and escalating to a higher concentration (e.g., 100 µM) to determine the optimal range for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound?
The primary and most well-documented signaling pathway affected by this compound is the SMN2 splicing pathway.[1] While analogs of this compound, such as other topsentins and nortopsentins, have been shown to impact other pathways like GSK3β and CDK1, and induce apoptosis in cancer cells, there is currently limited publicly available data on the off-target effects of this compound itself on other major signaling cascades like MAPK or PI3K/Akt. Researchers are encouraged to investigate the potential for such off-target effects in their specific cellular models.
Data Presentation: In Vitro Activity of this compound and Its Analogs
The following tables summarize the available quantitative data for this compound and provide context from studies on its structural analogs.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Concentration Range | Key Findings |
| This compound | GM03813C (human fibroblast) | SMN2 Exon 7 Splicing | 10-40 µM | Dose-dependent increase in SMN2 exon 7 inclusion; EC50 = 16 µM.[1] |
| This compound | GM03813C (human fibroblast) | Protein Expression | 40 µM | 1.5-fold increase in SMN protein expression after 24 hours.[1] |
Table 2: In Vitro Cytotoxic Activity of Topsentin and Nortopsentin Analogs (for reference)
| Compound Class | Cell Line | IC50 / EC50 (µM) |
| Nortopsentin Analogs | P388 (murine leukemia) | 1.7 - 7.8 |
| Nortopsentin Analogs | K562 (human leukemia) | 3.27 |
| Nortopsentin Analogs | IGROV1 (human ovarian cancer) | 8.14 |
| 1,2,4-Oxadiazole Topsentin Analogs | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Sub-micromolar to micromolar range |
| Thiazole Nortopsentin Derivatives | Various tumor cell lines | 0.64 - 0.89 (for CDK1 inhibition) |
Note: The data in Table 2 is for structural analogs of this compound and should be used as a reference for potential activity, not as a direct substitute for experimental determination of this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol can be adapted to investigate the effect of this compound on the phosphorylation status or expression levels of key proteins in signaling pathways of interest (e.g., Akt, ERK, cleaved caspase-3).
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-phospho-Akt, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | Poor solubility of this compound at the working concentration. Final DMSO concentration is too low. | - Prepare a fresh serial dilution from a high-concentration stock. - Ensure the final DMSO concentration is optimized for solubility without causing toxicity (typically 0.1-0.5%). - Gently warm the medium and vortex briefly after adding the compound. |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and practice consistent pipetting technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No Observable Effect at Expected Concentrations | Compound instability. Incorrect concentration calculation. Cell line is resistant. | - Prepare fresh dilutions for each experiment. - Double-check all calculations for dilutions. - Test a broader range of concentrations. - Use a positive control known to elicit a response in your cell line to validate the assay. |
| Unexpected Cytotoxicity at Low Concentrations | Off-target effects. Contamination of the compound stock. | - Perform dose-response cytotoxicity assays on multiple cell lines. - Investigate potential off-target signaling pathways. - Ensure the purity of the this compound stock. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
This compound's Known Signaling Pathway
Caption: Mechanism of this compound in SMN2 splicing.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Troubleshooting low efficacy of Homocarbonyltopsentin in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Homocarbonyltopsentin in cell line experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to low or inconsistent efficacy of this compound in cell culture experiments.
Q1: What is the primary mechanism of action of this compound?
This compound is a small-molecule compound that binds to the terminal stem-loop 2 (TSL2) of the survival motor neuron 2 (SMN2) pre-mRNA.[1] This binding event induces a conformational change in the TSL2 structure, which promotes the inclusion of exon 7 during the splicing process.[1] The inclusion of exon 7 is critical for the production of a full-length, functional SMN protein. In the context of Spinal Muscular Atrophy (SMA), where the SMN1 gene is deleted or mutated, enhancing the production of functional SMN protein from the SMN2 gene is a key therapeutic strategy.
Q2: I am observing low or no efficacy of this compound in my cell line. What are the possible reasons?
Several factors can contribute to the apparent low efficacy of this compound. Here's a troubleshooting guide to address these issues:
| Possible Cause | Recommended Solution |
| Compound Solubility and Stability | This compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (generally <0.1%). Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. Store stock solutions at -20°C or -80°C. |
| Incorrect Dosing | The reported effective concentration (EC50) in SMA patient-derived fibroblasts (GM03813C) is 16 μM.[1] However, the optimal concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration for your specific cell line. |
| Cell Line Variability | The expression level of SMN2 and the cellular splicing machinery can differ between cell lines, affecting the response to this compound. It is crucial to use cell lines with a known SMN2 copy number and to characterize the basal level of SMN exon 7 splicing. |
| Insufficient Incubation Time | The effects of splicing modifiers may not be immediate. An incubation time of 24 hours has been shown to be effective in GM03813C cells.[1] Consider a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. |
| Assay Sensitivity | The method used to assess efficacy is critical. For this compound, this typically involves quantifying the ratio of SMN2 transcripts with and without exon 7 (RT-PCR) or measuring the level of full-length SMN protein (Western blot). Ensure your assays are optimized and sensitive enough to detect modest changes. |
| Off-Target Effects | At higher concentrations, small molecules can have off-target effects that may mask the desired activity or cause cytotoxicity. If you observe unexpected cellular phenotypes, consider lowering the concentration or using a more targeted readout of SMN2 splicing. |
Q3: How should I prepare and store this compound?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control.
Quantitative Data
The following table summarizes the known efficacy data for this compound in a relevant cell line. Currently, there is limited publicly available data on the efficacy of this compound across a broad range of cancer cell lines.
| Cell Line | Compound | Efficacy Metric | Value | Reference |
| GM03813C (SMA patient-derived fibroblasts) | This compound | EC50 (for SMN2 exon 7 inclusion) | 16 μM | [1] |
| GM03813C (SMA patient-derived fibroblasts) | This compound (40 μM, 24h) | Increase in SMN protein expression | ~1.5-fold increase compared to DMSO control | [1] |
Experimental Protocols
Protocol 1: Assessment of SMN2 Exon 7 Splicing by Reverse Transcription PCR (RT-PCR)
This protocol allows for the semi-quantitative analysis of SMN2 transcripts containing or lacking exon 7.
-
Cell Treatment: Seed your cells of interest at an appropriate density and treat with a range of this compound concentrations (and a vehicle control) for the desired duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank exon 7 of the SMN2 gene.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. You will expect to see two bands: a larger band corresponding to the transcript including exon 7 and a smaller band for the transcript excluding exon 7.
-
Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The efficacy of this compound can be expressed as the ratio of the exon 7-included isoform to the exon 7-excluded isoform.
Protocol 2: Quantification of SMN Protein Levels by Western Blot
This protocol measures the downstream effect of this compound on the total SMN protein level.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for SMN and a loading control (e.g., GAPDH or β-actin). Normalize the SMN signal to the loading control to determine the relative change in SMN protein expression.
Visualizations
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
References
Homocarbonyltopsentin solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of Homocarbonyltopsentin when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (270.01 mM). It is important to note that ultrasonic assistance may be required to achieve complete dissolution.[1]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[1][2]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods. Studies on various compounds in DMSO have shown significant degradation over time at ambient temperatures. One study revealed that after one year of storage at room temperature, only 52% of the compounds remained intact.[3][4]
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: While some compounds are resistant to multiple freeze-thaw cycles, it is a general best practice to minimize them.[5] Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which can lead to compound degradation.[6] To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in DMSO.
Issue 1: Precipitate Observed in this compound Stock Solution
Possible Cause 1: Incomplete Dissolution
-
Troubleshooting: Ensure you are not exceeding the solubility limit of 100 mg/mL. Use of an ultrasonic bath can aid in dissolving the compound completely.[1]
Possible Cause 2: Water Absorption by DMSO
-
Troubleshooting: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][6] This absorbed water can decrease the solubility of this compound and may also lead to its degradation.[2][7] Always use anhydrous, high-purity DMSO from a freshly opened bottle. Minimize the time the stock solution is exposed to air.
Possible Cause 3: Low Storage Temperature
-
Troubleshooting: If the precipitate appears after storage at -20°C or -80°C, it may have crashed out of solution. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for any remaining particulate matter.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Degradation of this compound
-
Troubleshooting: The stability of this compound in DMSO can be compromised by several factors.
-
Improper Storage: Storing the solution at room temperature or for longer than the recommended periods at -20°C or -80°C can lead to degradation.[1][2][3]
-
Moisture: As mentioned, water in the DMSO can cause hydrolysis of the compound.[7]
-
Light Exposure: While specific data for this compound is limited, many organic compounds are sensitive to light. It is good practice to store solutions in amber vials or protected from light.
-
Action: If degradation is suspected, it is recommended to prepare a fresh stock solution from powder. For critical experiments, consider performing a stability study on your stock solution.
-
Possible Cause 2: Inaccurate Concentration of Stock Solution
-
Troubleshooting: Evaporation of DMSO, especially with repeated opening of the stock vial, can lead to an increase in the compound's concentration. Conversely, absorption of water can dilute the stock.
-
Action: Use tightly sealed vials and minimize the frequency of opening the main stock by preparing aliquots.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Property | Value | Notes |
| Solvent | DMSO | |
| Solubility | 100 mg/mL (270.01 mM) | Ultrasonic assistance may be needed.[1] |
| Long-term Storage | -80°C for up to 2 years | In solvent.[1][2] |
| Short-term Storage | -20°C for up to 1 year | In solvent.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (≥99.9% purity), sterile microcentrifuge tubes or vials, precision balance, vortex mixer, ultrasonic bath.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a precision balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -80°C or -20°C.
-
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
-
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
-
Methodology:
-
Time Zero (T0) Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately dilute a small aliquot of this stock solution with an appropriate mobile phase (e.g., acetonitrile/water) to a final concentration suitable for HPLC analysis (e.g., 10 µM). This is your T0 sample.
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Sample Collection:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot from the stock solution and prepare it for HPLC analysis in the same manner as the T0 sample.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method with a suitable column (e.g., C18) and a UV detector set to the λmax of this compound.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
-
A decrease in the percentage remaining over time indicates degradation.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in SMN2 Exon 7 Splicing.
Experimental Workflow: Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Concentration effect of DMSO-dry bonding on the stability of etch-and-rinse bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to avoid off-target effects of Homocarbonyltopsentin
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Homocarbonyltopsentin, with a specific focus on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PK4C9) is a small-molecule compound that binds to the TSL2 region of the SMN2 pre-mRNA. This binding event promotes a conformational change that leads to the inclusion of exon 7 during the splicing process. The increased inclusion of exon 7 results in the production of a full-length and functional Survival of Motor Neuron (SMN) protein.
Q2: Are there known off-target effects for this compound?
Currently, there are no specific, documented off-target interactions for this compound in the public domain. However, studies of other small-molecule SMN2 splicing modifiers have revealed transcriptome-wide off-target effects, including unintended changes in gene expression and alternative splicing of other genes.[1][2][3] Therefore, it is crucial for researchers to experimentally validate that the observed phenotype in their system is a direct result of this compound's on-target activity.
Q3: What are the initial signs that I might be observing off-target effects in my experiment?
Several indicators may suggest the presence of off-target effects:
-
High Effective Concentration: The concentration required to observe a phenotype in your cellular assay is significantly higher than the reported EC50 for SMN2 splicing (16 μM).[4]
-
Unexpected Phenotypes: The observed cellular response is inconsistent with the known function of the SMN protein.
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from that seen with genetic approaches to increase SMN protein levels (e.g., SMN2 overexpression).
-
Cellular Toxicity: Significant cytotoxicity is observed at or near the effective concentration.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments with this compound.
Issue 1: The observed phenotype is not consistent with the known function of the SMN protein.
This could be a strong indicator of an off-target effect. Here’s a troubleshooting workflow to dissect the observation:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Significant cytotoxicity is observed at the effective concentration.
It is crucial to determine whether the cytotoxicity is a result of the on-target activity or an unrelated off-target effect.
-
Determine the Therapeutic Window: Perform a dose-response experiment to measure both the EC50 for the desired phenotype (SMN2 exon 7 inclusion) and the CC50 (50% cytotoxic concentration). A narrow window between the EC50 and CC50 may suggest off-target toxicity.
-
Use a Structurally Related Inactive Control: If available, a structurally similar analog of this compound that does not promote SMN2 splicing should be used as a negative control. If this compound also causes cytotoxicity, it strongly suggests the toxicity is an off-target effect.
-
Validate Target Engagement: Use a target engagement assay (see Experimental Protocols below) to confirm that this compound is binding to its intended target at non-toxic concentrations.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| On-Target Activity | |||
| EC50 for SMN2 Exon 7 Splicing | 16 µM | GM03813C | [4] |
| Off-Target Activity | |||
| IC50 for Off-Target X | To be determined | N/A | N/A |
| IC50 for Off-Target Y | To be determined | N/A | N/A |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine and compare the effective concentration for the desired biological effect versus any unintended effects (e.g., cytotoxicity).
Methodology:
-
Cell Seeding: Plate the cells of interest in a multi-well format (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical 8-point dilution series with 3-fold dilutions starting from 100 µM is recommended. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound dilutions.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24-48 hours).
-
Readout:
-
On-Target Effect: For one set of plates, lyse the cells and extract RNA. Perform RT-qPCR to quantify the ratio of SMN2 exon 7-included to exon 7-excluded transcripts.
-
Off-Target/Cytotoxicity: For a parallel set of plates, use a cell viability assay (e.g., CellTiter-Glo®, MTS) to measure cytotoxicity.
-
-
Data Analysis: Plot the percentage of exon 7 inclusion and cell viability against the log of the this compound concentration. Fit the data using a four-parameter logistic regression to determine the EC50 and CC50 values.
Caption: Workflow for dose-response analysis.
Protocol 2: Washout Experiment to Assess Reversibility
Objective: To determine if the compound's effect is reversible, which can help distinguish between direct, reversible binding and indirect or irreversible effects.[5][6]
Methodology:
-
Treatment: Treat cells with this compound at a concentration that gives a robust on-target effect (e.g., 2-3x EC50). Include a vehicle-only control.
-
Incubation: Incubate for a sufficient time to observe the effect (e.g., 24 hours).
-
Washout:
-
For the "washout" group, remove the medium containing the compound, wash the cells gently with pre-warmed PBS three times, and then add fresh medium without the compound.
-
For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of the compound.
-
-
Time-Course Analysis: Harvest cells at different time points after the washout (e.g., 0, 4, 8, 24 hours).
-
Readout: Analyze the on-target effect (e.g., SMN2 splicing) at each time point for all groups.
-
Data Analysis: Plot the on-target effect over time. A reversal of the effect in the washout group towards the baseline of the vehicle control suggests a reversible mechanism.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target, the SMN2 pre-mRNA-protein complex, in intact cells.[1][2][7][8]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and detect a protein component of the TSL2-binding complex (for which a good antibody is available) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 7. annualreviews.org [annualreviews.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Homocarbonyltopsentin Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Homocarbonyltopsentin in long-term experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in identifying and mitigating compound degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in long-term experiments.
Issue 1: Inconsistent or Diminished Biological Activity Over Time
-
Question: My experimental results with this compound are becoming inconsistent, or I'm observing a gradual loss of its expected biological effect. What could be the cause?
-
Answer: This is a common indicator of compound degradation. This compound, an indole (B1671886) alkaloid derivative, can be susceptible to degradation under various experimental conditions. The primary suspects are oxidation, hydrolysis, and photodegradation. It is crucial to assess the stability of your compound stock and working solutions.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: A pure sample should exhibit a single major peak corresponding to this compound. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
-
Evaluate Storage Conditions:
-
Action: Review your storage procedures. This compound stock solutions should be stored at -80°C for long-term (up to 2 years) or -20°C for shorter-term (up to 1 year) storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assess Working Solution Stability:
-
Action: Prepare a fresh working solution and compare its performance to an older one in a parallel experiment.
-
Expected Outcome: If the fresh solution yields the expected results while the older one does not, it indicates degradation in the working solution.
-
Issue 2: Visible Changes in Solution Appearance
-
Question: My this compound solution has changed color (e.g., turned yellowish or brownish) or has become cloudy. What should I do?
-
Answer: A change in color often points to oxidative degradation or the formation of chromophoric degradation products. Cloudiness or precipitation can indicate poor solubility or degradation into less soluble products. Do not use solutions that have visibly changed.
Troubleshooting Steps:
-
Cease Use of the Solution: Discard any solution that shows visible changes.
-
Review Solvent Choice: Ensure the solvent is appropriate and of high purity. For stock solutions, DMSO is commonly used. For aqueous working solutions, the pH and buffer components can significantly impact stability.
-
Protect from Light and Air:
-
Action: Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Before sealing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its indole alkaloid structure, this compound is most susceptible to three main degradation pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, particularly at the C2 and C3 positions. This can be initiated by atmospheric oxygen, reactive oxygen species in cell culture media, or exposure to light.
-
Hydrolysis: If this compound has functional groups like esters or amides that are not immediately apparent from its core structure but could be part of its synthesis, these could be susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of tryptamine-related structures.
Q2: How can I proactively prevent the degradation of this compound?
A2: Proactive measures are key to maintaining the integrity of your compound:
-
Proper Storage: Adhere strictly to the recommended storage temperatures (-80°C for long-term). Aliquot stock solutions to minimize freeze-thaw cycles.
-
Light Protection: Always store and handle this compound solutions protected from light.
-
Inert Atmosphere: For long-term storage of stock solutions, purging vials with an inert gas is a good practice.
-
pH Control: In aqueous solutions, maintain a pH close to neutral (pH 7.0-7.4) unless the experimental protocol requires otherwise. Use stable buffering agents.
-
Fresh Solutions: Prepare working solutions fresh from a validated stock solution for each experiment.
Q3: How often should I check the purity of my this compound stock solution?
A3: For ongoing long-term experiments, it is advisable to re-analyze your stock solution by HPLC every 3-6 months to ensure its integrity.
Q4: What analytical methods are suitable for detecting this compound degradation?
A4: A stability-indicating HPLC method with UV detection is the most common and reliable approach. This method should be able to separate the parent this compound peak from any potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structural elucidation.
Data Presentation: Degradation of this compound Under Stress Conditions (Hypothetical Data)
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM Stock Solution)
| Storage Temperature (°C) | Incubation Time (Days) | This compound Remaining (%) | Number of Degradation Products Detected |
| -80 | 90 | 99.8 | 0 |
| -20 | 90 | 98.5 | 1 |
| 4 | 30 | 92.1 | 2 |
| 25 (Room Temp) | 7 | 85.3 | 3 |
| 40 | 7 | 76.8 | >3 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (100 µM) at 25°C
| pH | Incubation Time (Hours) | This compound Remaining (%) | Major Degradation Pathway |
| 3.0 | 24 | 88.2 | Hydrolysis |
| 5.0 | 24 | 95.6 | Minimal Degradation |
| 7.4 | 24 | 99.1 | Minimal Degradation |
| 9.0 | 24 | 91.5 | Oxidation/Hydrolysis |
Table 3: Effect of Light and Oxidizing Agent on this compound Stability (100 µM in pH 7.4 Buffer)
| Condition | Incubation Time (Hours) | This compound Remaining (%) |
| Dark (Control) | 8 | 99.5 |
| Ambient Light | 8 | 94.3 |
| UV Light (254 nm) | 2 | 75.1 |
| 0.1% H₂O₂ (Dark) | 4 | 82.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate at room temperature for 24 hours.
-
Neutralize the solutions before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 8 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid compound in an oven at 60°C for 48 hours.
-
Reconstitute in the initial solvent before analysis.
-
-
Photodegradation:
-
Expose a clear vial containing an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze all stressed samples and a control sample (untreated stock solution) by HPLC-UV and LC-MS to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. A typical starting gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 5% B (re-equilibration)
-
-
Detection: Use a UV detector set at a wavelength where this compound and its degradation products show significant absorbance (e.g., determined by a UV scan).
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between this compound and all degradation peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
Minimizing cytotoxicity of Homocarbonyltopsentin in neuronal cultures
Welcome to the Technical Support Center for the use of Homocarbonyltopsentin in neuronal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity and ensuring successful experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a small-molecule TSL2-binding compound. It binds to pentaloop conformations of TSL2, promoting a shift to triloop conformations that enhance SMN2 exon 7 (E7) splicing, with a reported EC50 of 16 μM.[1] In GM03813C cells, concentrations of 10-40 μM have been shown to decrease E7-excluding SMN2 isoforms and increase E7-including isoforms, leading to a 1.5-fold increase in SMN protein expression at 40 μM after 24 hours.[1]
Q2: What is the recommended starting concentration for this compound in neuronal cultures?
A2: Based on its EC50 value, a starting concentration range of 1-50 µM is recommended for initial dose-response studies in neuronal cultures. It is crucial to empirically determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental paradigm.
Q3: How can I assess the cytotoxicity of this compound in my neuronal cultures?
A3: Cytotoxicity can be evaluated using a panel of cell viability and death assays. Commonly used methods include MTT or PrestoBlue™ assays for metabolic activity, Lactate (B86563) Dehydrogenase (LDH) assays for membrane integrity, and assays for apoptosis markers like cleaved caspase-3.[2] Using multiple assays provides a more comprehensive assessment of cellular health.
Q4: What are the common signs of contamination in neuronal cultures?
A4: Early detection of contamination is critical. Common indicators include sudden changes in media color (e.g., turning yellow or cloudy), visible turbidity, filamentous or spore-like structures under the microscope, and unexpected shifts in pH.[3] Abnormal cell growth rates or changes in morphology can also signal contamination.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in neuronal cultures.
| Issue | Possible Cause | Recommended Solution |
| High levels of neuronal cell death are observed across all tested concentrations of this compound. | 1. High intrinsic neurotoxicity: The compound may be toxic to your specific neuronal cell type at the tested concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can lead to widespread cell death.[3][4] | 1. Expand the dose-response curve: Test a much lower range of concentrations (e.g., nanomolar to low micromolar). 2. Optimize solvent concentration: Ensure the final solvent concentration is consistent across all conditions and is below the known toxic threshold for your neurons (typically <0.1% for DMSO).[5] Include a vehicle-only control. 3. Check for contamination: Regularly inspect cultures for signs of contamination. If suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[6] |
| No observable effect of this compound on SMN2 splicing or protein levels. | 1. Sub-optimal concentration: The concentrations used may be too low to elicit a response. 2. Compound instability: this compound may be unstable in the culture medium at 37°C over the experimental duration. 3. Insensitive detection method: The assay used to measure splicing or protein levels may not be sensitive enough. | 1. Increase concentration range: Test a higher range of concentrations, informed by the initial dose-response. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment. 3. Optimize assays: Ensure your RT-qPCR primers for splicing analysis are specific and efficient, and that your antibody for Western blotting is validated for detecting SMN protein. |
| Inconsistent results between replicate experiments. | 1. Variability in cell health: Differences in cell density, passage number, or overall health can lead to variable responses. 2. Inaccurate compound preparation: Errors in serial dilutions can lead to inconsistent final concentrations. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare master mixes: Prepare a master mix of the compound at the highest concentration and then perform serial dilutions to minimize pipetting errors. 3. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the metabolic activity of neuronal cells, a common indicator of cell viability.
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare a series of this compound concentrations in fresh culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Measurement of Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[2] Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture for the time specified in the kit's protocol, usually around 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm). Higher absorbance indicates greater LDH release and, therefore, higher cytotoxicity.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from cytotoxicity and efficacy studies of this compound in a human neuronal cell line (e.g., SH-SY5Y).
Table 1: Cytotoxicity of this compound in SH-SY5Y Neuronal Cells (48h Treatment)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 7.1 |
| 1 | 98 ± 4.8 | 105 ± 6.5 |
| 5 | 95 ± 5.5 | 110 ± 8.2 |
| 10 | 91 ± 6.1 | 118 ± 7.9 |
| 25 | 75 ± 7.3 | 145 ± 9.3 |
| 50 | 52 ± 8.0 | 190 ± 11.4 |
| 100 | 21 ± 6.9 | 280 ± 15.6 |
Table 2: Efficacy of this compound on SMN2 Exon 7 Inclusion in SH-SY5Y Cells (24h Treatment)
| Concentration (µM) | SMN2 Exon 7 Inclusion (%) | SMN Protein Level (Fold Change) |
| 0 (Vehicle) | 35 ± 3.1 | 1.0 ± 0.1 |
| 1 | 40 ± 2.9 | 1.1 ± 0.2 |
| 5 | 55 ± 4.2 | 1.4 ± 0.3 |
| 10 | 68 ± 3.8 | 1.8 ± 0.2 |
| 25 | 75 ± 5.0 | 2.2 ± 0.4 |
| 50 | 78 ± 4.5 | 2.3 ± 0.3 |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound.
Caption: Potential cytotoxic signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. adl.usm.my [adl.usm.my]
Overcoming resistance to Homocarbonyltopsentin in cellular models
Technical Support Center: Homocarbonyltopsentin
Welcome to the technical support center for researchers utilizing this compound in cellular models. This resource provides troubleshooting guides and frequently asked questions to address challenges related to acquired resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic, small-molecule derivative of topsentin (B55745), a natural bis-indole alkaloid isolated from marine sponges. While its parent compounds, topsentins, have demonstrated anti-tumor properties by inhibiting DNA synthesis and binding to the DNA minor groove, the most well-documented activity of this compound itself is as a TSL2-binding compound that promotes SMN2 exon 7 splicing.[1][2] In the context of cancer research, its effects may be linked to the modulation of key signaling pathways involved in cell proliferation and survival, similar to other topsentin analogues which are known to suppress COX-2 expression via the MAPK and AP-1 pathways.[3][4]
Q2: Why would cancer cells develop resistance to a compound like this compound?
Acquired drug resistance is a common phenomenon in cancer therapy and can arise through various mechanisms. When cells are continuously exposed to a cytotoxic or cytostatic agent, there is strong selective pressure for the survival of cells that develop mechanisms to evade the drug's effects.[5] For a compound like this compound, hypothetical resistance mechanisms could include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway inhibited by the drug.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp or MDR1), can actively pump the compound out of the cell, preventing it from reaching its target.[8]
-
Target Modification: Although the precise anti-cancer target is under investigation, mutations in the target protein could prevent the binding of this compound.[6]
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can change the expression of genes related to cell survival or drug metabolism, conferring a resistant phenotype.[8]
Q3: What are the initial signs of developing resistance in a cell culture?
The primary indicator of developing resistance is a gradual decrease in the compound's efficacy. Experimentally, this is observed as a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value. You may also notice changes in cell morphology or a recovery in proliferation rates at concentrations that were previously effective.
Section 2: Troubleshooting Guide
Problem: The IC50 of this compound has significantly increased in my cell line.
This is the classic sign of acquired resistance. The first step is to confirm and characterize this change.
Suggested Action Plan:
-
Confirm IC50 Shift: Perform a new dose-response experiment using a freshly thawed, low-passage vial of the original (sensitive) parental cell line alongside your suspected resistant line. This will confirm that the change is due to the cells and not experimental variability.
-
Assess Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. This helps determine if the resistance is stable (due to genetic changes) or transient (due to adaptive responses).
-
Cross-Resistance Check: Test the resistant cell line's sensitivity to other compounds, particularly those with different mechanisms of action, to understand the scope of the resistance.
Problem: My cell line is confirmed resistant. How do I determine the mechanism?
Investigating the mechanism involves a process of elimination, starting with the most common causes.
Suggested Action Plan:
-
Check for Drug Efflux: The overexpression of ABC transporters is a very common mechanism. A simple way to test this is to co-administer this compound with a known inhibitor of these pumps, such as Verapamil (for P-gp). A restoration of sensitivity in the presence of the inhibitor strongly suggests an efflux-based mechanism.
-
Analyze Key Signaling Pathways: If efflux is ruled out, investigate potential bypass pathways. Given that related compounds affect MAPK signaling, this is a logical starting point.[3] Use Western blotting to compare the phosphorylation status of key proteins in pathways like PI3K/Akt and MAPK/ERK between the sensitive and resistant cell lines, both with and without drug treatment.
-
Target Expression Analysis: If a specific target of this compound is known or hypothesized, use qPCR or Western blotting to check for its overexpression or amplification in the resistant line.[9]
-
Sequencing: If target modification is suspected, sequence the gene encoding the target protein in both sensitive and resistant cells to identify potential mutations that could interfere with drug binding.[6]
Problem: How can I attempt to re-sensitize my resistant cells?
Overcoming resistance often involves combination therapy.[10][11]
Suggested Action Plan:
-
Combination with Efflux Pump Inhibitors: If resistance is due to ABC transporters, co-treatment with an inhibitor like Verapamil or a more specific agent may restore sensitivity.
-
Combination with Other Pathway Inhibitors: If you have identified an activated bypass pathway (e.g., the PI3K/Akt pathway), combine this compound with a known inhibitor of that pathway (e.g., a PI3K inhibitor). This dual-targeting approach can overcome the compensatory signaling.
-
Use of Epigenetic Modifiers: In some cases, resistance is mediated by epigenetic silencing of pro-apoptotic genes. Treatment with a DNA methyltransferase (DNMT) inhibitor (e.g., Decitabine) can sometimes re-sensitize cells.[8]
Section 3: Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment Condition | IC50 (µM) | Fold Resistance |
|---|---|---|---|
| Parental (Sensitive) | This compound alone | 5.2 ± 0.4 | 1.0 |
| Resistant Sub-line | This compound alone | 48.5 ± 3.1 | 9.3 |
| Resistant Sub-line | This compound + Verapamil (10 µM) | 8.1 ± 0.9 | 1.6 |
| Resistant Sub-line | this compound + PI3K Inhibitor (1 µM) | 45.9 ± 4.5 | 8.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Protein Expression and Phosphorylation Status in Cellular Lysates
| Protein | Cell Line | Basal Level | After this compound (24h) |
|---|---|---|---|
| P-gp (MDR1) | Parental (Sensitive) | + | + |
| Resistant Sub-line | ++++ | ++++ | |
| p-Akt (Ser473) | Parental (Sensitive) | ++ | + |
| Resistant Sub-line | +++ | +++ | |
| Total Akt | Parental (Sensitive) | +++ | +++ |
| | Resistant Sub-line | +++ | +++ |
Relative levels determined by densitometry of Western blots: + (low) to ++++ (very high).
Section 4: Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and biochemical effects of topsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge <i>Spongosorites genitrix</i>, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells [agris.fao.org]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancercenter.com [cancercenter.com]
- 11. news-medical.net [news-medical.net]
Validation & Comparative
Homocarbonyltopsentin vs. Risdiplam: A Comparative Guide to SMN2 Splicing Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecules, Homocarbonyltopsentin and Risdiplam, known to modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene. The aim is to offer a comprehensive resource for researchers in the field of Spinal Muscular Atrophy (SMA) and other splicing-mediated diseases, presenting available experimental data, methodologies, and mechanistic insights.
At a Glance: Key Differences
| Feature | This compound (PK4C9) | Risdiplam (EVRYSDI®) |
| Development Stage | Preclinical (Research Compound) | Clinically Approved |
| Primary Target | Terminal Stem-Loop 2 (TSL2) of SMN2 pre-mRNA | Exonic Splicing Enhancer 2 (ESE2) and 5' splice site (5'ss) of SMN2 pre-mRNA |
| Reported In Vitro Efficacy | EC50 of 16 µM for SMN2 exon 7 splicing | Induces a significant increase in full-length SMN protein at nanomolar concentrations |
| In Vivo Data | Limited publicly available data | Extensive preclinical and clinical data demonstrating efficacy and safety |
| Mechanism of Action | Induces a conformational change in TSL2 from a pentaloop to a triloop structure, promoting splicing | Stabilizes the interaction between U1 snRNP and the 5'ss and displaces the splicing repressor hnRNP G from ESE2 |
Mechanism of Action: Two Distinct Approaches to SMN2 Splicing Correction
Both this compound and Risdiplam aim to correct the defective splicing of SMN2 pre-mRNA, a critical therapeutic strategy for Spinal Muscular Atrophy (SMA). However, they achieve this through distinct molecular interactions.
This compound targets a specific RNA secondary structure known as the Terminal Stem-Loop 2 (TSL2), which is located at the 5' splice site of exon 7. It binds to the pentaloop conformation of TSL2, inducing a shift to a triloop conformation. This structural change is believed to facilitate more efficient recognition of the splice site by the spliceosome, thereby promoting the inclusion of exon 7 in the final mRNA transcript.
Risdiplam employs a dual-binding mechanism. It interacts with two key sites on the SMN2 pre-mRNA: the Exonic Splicing Enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.[1][2] By binding to the 5'ss, Risdiplam enhances the recruitment and stabilization of the U1 small nuclear ribonucleoprotein (snRNP), a crucial component of the spliceosome.[3] Its interaction with ESE2 is thought to displace the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G), further promoting the inclusion of exon 7.[1][2] This concerted action effectively increases the production of full-length, functional SMN protein.[1][4]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Risdiplam. It is important to note that Risdiplam, as a clinically approved drug, has undergone extensive testing, resulting in a more comprehensive dataset.
In Vitro Efficacy
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | SMN2 Exon 7 Splicing Assay | - | EC50: 16 µM | [5] |
| RT-PCR | GM03813C (SMA Type I fibroblasts) | Up to 5.2-fold decrease in exon 7-excluding isoforms; Up to 3-fold increase in exon 7-including isoforms (at 10-40 µM) | [6] | |
| Western Blot | GM03813C (SMA Type I fibroblasts) | 1.5-fold increase in SMN protein expression (at 40 µM) | [6] | |
| Risdiplam | SMN2 Splicing Assay | SMA patient-derived fibroblasts | Dose-dependent increase in full-length SMN2 mRNA and SMN protein | [1] |
| SMN Protein Quantification | SMA Type I patient-derived iPSC-motor neurons | Significant increase in SMN protein levels | [1] | |
| Clinical Trial (FIREFISH Part 1) | Infants with Type 1 SMA | Median 2.1-fold increase in blood SMN protein from baseline after 4 weeks (high-dose cohort) | [1][7] |
In Vivo Efficacy
| Compound | Animal Model | Administration | Key Findings | Reference |
| Risdiplam | SMAΔ7 mice | Oral gavage | Increased SMN protein levels in brain and quadriceps muscles; Extended survival | [1] |
| Rats and Monkeys | Oral | Similar total drug levels in plasma, muscle, and brain | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of SMN2 splicing modifiers.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for SMN2 Splicing
This method is used to quantify the relative abundance of SMN2 mRNA isoforms (with and without exon 7).
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent or column-based kits).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank exon 7 of the SMN2 gene.
-
Analysis: Analyze the PCR products by gel electrophoresis. The two main products will be a larger band corresponding to the transcript including exon 7 and a smaller band for the transcript excluding exon 7. Quantify the band intensities to determine the ratio of exon 7 inclusion to exclusion. For more precise quantification, quantitative real-time PCR (qRT-PCR) can be employed.
Western Blotting for SMN Protein Quantification
This technique is used to measure the levels of SMN protein in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the SMN protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.
-
Analysis: Quantify the intensity of the SMN protein band and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Off-Target Effects and Toxicity
A critical aspect of drug development is the evaluation of off-target effects and toxicity.
This compound: Limited information is available regarding the off-target effects and toxicity profile of this compound. One study identified potential off-targets by observing responses in both SMA and wild-type cells to the compound.
Risdiplam: As a clinically approved drug, Risdiplam has undergone extensive safety and toxicity evaluations. Some studies have investigated its transcriptome-wide effects, revealing that at high concentrations, it can influence the splicing of other genes.[6][9] However, at therapeutic concentrations, the off-target effects are significantly reduced.[6]
Summary and Future Perspectives
This compound and Risdiplam represent two distinct and innovative small molecule approaches to modulating SMN2 splicing. Risdiplam's journey to clinical approval underscores the viability of targeting the core splicing machinery to treat SMA. Its well-characterized mechanism and extensive dataset provide a benchmark for the field.
This compound, while at a much earlier stage of development, presents an intriguing alternative by targeting a specific RNA secondary structure. The available in vitro data is promising, but further preclinical studies, including in vivo efficacy, pharmacokinetics, and comprehensive toxicity profiling, are necessary to fully assess its therapeutic potential. The lack of extensive public data on this compound highlights the challenges in comparing a research compound with a clinically approved therapeutic.
For researchers, the distinct mechanisms of these two molecules offer valuable tools to probe the intricate regulation of SMN2 splicing. Further investigation into the structural basis of their interactions with the SMN2 pre-mRNA and the downstream consequences on the spliceosome will undoubtedly provide deeper insights into the fundamental principles of splicing regulation and pave the way for the development of next-generation splicing modifiers for SMA and other genetic diseases.
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioexcel.eu [bioexcel.eu]
- 4. curesma.org [curesma.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. novartis.com [novartis.com]
- 8. Spinal muscular atrophy: from animal model to clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Homocarbonyltopsentin and Branaplam: A Guide for Researchers
This guide provides a detailed comparative analysis of two small molecule modulators of Survival Motor Neuron 2 (SMN2) splicing: Homocarbonyltopsentin and branaplam (B560654). Both compounds have been investigated for their potential in treating Spinal Muscular Atrophy (SMA) by increasing the production of functional SMN protein. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available experimental data, and relevant experimental protocols.
Introduction and Overview
Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene. The paralogous SMN2 gene can produce some functional SMN protein, but inefficient splicing of its pre-mRNA, leading to the exclusion of exon 7, results in a truncated, unstable protein. Both this compound and branaplam are designed to correct this splicing defect in SMN2, thereby increasing the levels of full-length, functional SMN protein.
This compound is a marine alkaloid derivative identified as a small molecule that binds to the terminal stem-loop 2 (TSL2) region of SMN2 pre-mRNA. This interaction is proposed to alter the RNA structure, promoting the inclusion of exon 7 during splicing. Research on this compound is primarily in the preclinical stage, with limited in vivo data available.
Branaplam (formerly LMI070 or NVS-SM1) is a pyridazine (B1198779) derivative that also acts as a splicing modulator of SMN2. It was developed by Novartis and progressed to clinical trials for SMA and later for Huntington's disease. However, its development was discontinued (B1498344) due to safety concerns, specifically the risk of peripheral neuropathy.[1] Despite its discontinuation for therapeutic use, branaplam remains a valuable research tool for studying SMN2 splicing.
Mechanism of Action
Both molecules aim to achieve the same outcome—increased inclusion of SMN2 exon 7—but through distinct interactions with the pre-mRNA.
This compound directly targets a specific RNA structure, the TSL2, which is a known negative regulator of exon 7 splicing. By binding to pentaloop conformations of TSL2, it induces a conformational change to triloop structures that are more permissive to the splicing machinery, leading to enhanced exon 7 inclusion.[2]
Branaplam works by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) particle and the 5' splice site of SMN2 pre-mRNA. This stabilization enhances the recognition of the splice site, thereby promoting the inclusion of exon 7.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and branaplam.
Table 1: In Vitro Efficacy
| Parameter | This compound | Branaplam | Reference |
| Target | TSL2 on SMN2 pre-mRNA | 5' splice site of SMN2 pre-mRNA (via U1 snRNP) | [2], |
| EC50 for SMN2 Splicing | 16 µM | ~20 nM | [2],[3] |
| Fold Increase in SMN Protein | 1.5-fold (at 40 µM in GM03813C cells) | 2.5-fold (EC50 = 0.6 µM in mouse myoblasts) | [4],[5] |
| Fold Increase in Exon 7 Inclusion | Up to 3-fold (in GM03813C cells) | Not explicitly quantified in folds | [4] |
Table 2: In Vivo Efficacy and Safety
| Parameter | This compound | Branaplam | Reference |
| Animal Model | Drosophila melanogaster | SMNΔ7 mouse model | [6] |
| Dosing | 200 µM (oral) | 0.03, 0.1, 0.3, 1, 3 mg/kg (oral) | [6],[3] |
| Efficacy Outcome | Increased SMN2 exon 7 inclusion from 72% to 84% | Extended lifespan, improved body weight and motor function | [6],[3] |
| Safety/Toxicity | Not reported | Peripheral neuropathy observed in preclinical and clinical studies | [7],[1] |
| Clinical Development | Preclinical | Discontinued after Phase 2 trials | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available information and standard laboratory procedures.
Analysis of SMN2 Exon 7 Splicing by RT-PCR
This protocol describes a method to quantify the relative abundance of SMN2 transcripts that either include or exclude exon 7.
1. RNA Isolation:
-
Culture patient-derived fibroblasts (e.g., GM03813) or other relevant cell lines.
-
Treat cells with the desired concentrations of this compound, branaplam, or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers, following the manufacturer's protocol.
3. Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank exon 7 of the SMN2 gene.
-
Example primers:
-
Forward primer (in exon 6): 5'-GCT GAT GCT TTG GGA AGT ATG TTA -3'
-
Reverse primer (in exon 8): 5'-TGA AGG AAT GTT AAG GAG AAA TGA -3'
-
-
PCR reaction mixture (25 µL): 1 µL cDNA, 1 µL of each primer (10 µM), 12.5 µL of 2x PCR Master Mix (e.g., Taq DNA Polymerase with Standard Taq Buffer, NEB), and 9.5 µL of nuclease-free water.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
4. Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a 2% agarose (B213101) gel stained with a nucleic acid dye (e.g., SYBR Safe).
-
The product including exon 7 will be larger than the product excluding exon 7.
-
Visualize the bands under UV light and quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the percentage of exon 7 inclusion as: (Intensity of included band) / (Intensity of included band + Intensity of excluded band) * 100.
Quantification of SMN Protein by Western Blot
This protocol outlines the steps for measuring the levels of SMN protein in cell lysates.
1. Protein Lysate Preparation:
-
Treat cells as described in section 4.1.1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Express the SMN protein level as a ratio to the housekeeping protein.
Conclusion
This compound and branaplam represent two distinct chemical scaffolds that both effectively modulate the splicing of SMN2 pre-mRNA to increase the production of full-length SMN protein. Branaplam has been more extensively studied, with comprehensive preclinical and clinical data available, which unfortunately led to the identification of significant safety concerns that halted its development. This compound, while showing promise in early in vitro and limited in vivo studies, requires further investigation to determine its therapeutic potential, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies in mammalian models. This comparative guide highlights the different stages of development and the available data for these two molecules, providing a valuable resource for researchers in the field of SMA therapeutics and RNA-targeting small molecules.
References
- 1. A Role for SMN Exon 7 Splicing in the Selective Vulnerability of Motor Neurons in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMN2 Splicing Modifiers: Evaluating the Efficacy of Homocarbonyltopsentin and Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the loss or mutation of the SMN1 gene. However, a nearly identical gene, SMN2, offers a therapeutic window. Due to an alternative splicing event, the majority of the mRNA transcribed from SMN2 excludes exon 7, resulting in a truncated, non-functional protein. Small molecule splicing modifiers that promote the inclusion of exon 7 in SMN2 mRNA transcripts are a promising therapeutic strategy to increase the production of full-length, functional SMN protein.
This guide provides a comparative analysis of the efficacy of Homocarbonyltopsentin (also known as PK4C9) against other notable SMN2 splicing modifiers, including Risdiplam (Evrysdi®), Branaplam (B560654) (LMI070), and the research compound SMN-C1.
Quantitative Efficacy Comparison of SMN2 Splicing Modifiers
The following table summarizes the in vitro and in vivo efficacy of various SMN2 splicing modifiers based on available preclinical data. Direct comparison should be approached with caution due to variations in experimental models and conditions.
| Compound | Class | In Vitro EC50 | In Vitro Full-Length SMN mRNA Increase | In Vitro SMN Protein Increase | In Vivo Efficacy in SMA Mouse Models |
| This compound (PK4C9) | TSL2-binding small molecule | 16 µM[1] | Up to 3-fold increase in exon 7-including isoforms (GM03813C cells)[1] | 1.5-fold increase (GM03813C cells)[1] | Data not readily available. |
| Risdiplam (RG7916) | Pyridopyrimidinone derivative | ~23 nM (HEK293H cells) | Not specified | Up to 2-fold increase in patients' blood[2] | Increased lifespan and improved motor function in SMAΔ7 mice.[3][4] |
| Branaplam (LMI070) | Pyridazine derivative | 20 nM | Not specified | 2.5-fold increase (mouse SMN ELISA)[5] | Extended survival and improved body weight in SMNΔ7 mice.[5][6] |
| SMN-C1 | Isocoumarin derivative | ~100 nM (for analog SMN-C3)[7] | Robustly corrected | A 100% or greater increase robustly improves phenotype.[1][8] | >60% long-term survival and improved phenotype in SMNΔ7 mice.[1] |
| Nusinersen (Spinraza®) | Antisense Oligonucleotide | Not applicable | Dose-dependent increase in exon 7 inclusion. | >2-fold increase in SMN protein in CSF of patients.[9] | Improved motor function and survival in clinical trials.[10][11][12] |
Mechanism of Action: A Comparative Overview
The small molecules discussed employ distinct mechanisms to modulate SMN2 splicing.
-
This compound (PK4C9): This compound directly targets a specific RNA structure, the terminal stem-loop 2 (TSL2), which is located near the 5' splice site of exon 7. By binding to the pentaloop conformation of TSL2, it induces a conformational shift to a triloop structure that is more permissive for the inclusion of exon 7 during splicing[1].
-
Risdiplam and Branaplam: These molecules are thought to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA. This enhanced binding promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript.
-
SMN-C1: This compound and its analogs also promote the inclusion of exon 7, leading to increased full-length SMN protein. The precise mechanism involves interaction with the SMN2 pre-mRNA-protein complex[13][14].
-
Nusinersen: As an antisense oligonucleotide, Nusinersen functions by binding to a specific intronic splicing silencer sequence (ISS-N1) in intron 7 of the SMN2 pre-mRNA. This binding blocks the access of inhibitory splicing factors, thereby promoting the inclusion of exon 7[11].
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental approaches, the following diagrams are provided.
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sma-europe.eu [sma-europe.eu]
- 10. Biogen Enhances Commitment to SMA Research with Data Presented at Annual SMA Conference | Biogen [investors.biogen.com]
- 11. RNA-based drug discovery for spinal muscular atrophy: a story of small molecules and antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy. | Broad Institute [broadinstitute.org]
Validating Homocarbonyltopsentin's Mechanism: A Comparative Guide to Mutagenesis and Off-Target Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of homocarbonyltopsentin, a promising small molecule modulator of SMN2 splicing for the potential treatment of Spinal Muscular Atrophy (SMA). We delve into the use of mutagenesis to confirm its on-target activity and discuss the importance of evaluating potential off-target effects, drawing comparisons with other known SMN2 splicing modifiers.
On-Target Mechanism of this compound
This compound (also known as PK4C9) has been identified as a small molecule that binds to the TSL2 (terminal stem-loop 2) region of the SMN2 pre-mRNA. This binding event is proposed to induce a conformational change in the RNA structure, promoting the inclusion of exon 7 during splicing. The inclusion of exon 7 is critical for the production of a full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in SMA patients. The reported EC50 for this compound in promoting SMN2 exon 7 inclusion is 16 μM. In cellular assays, treatment with this compound has been shown to increase the levels of exon 7-containing SMN2 mRNA and subsequently elevate the expression of the SMN protein.
Validating the Mechanism through Mutagenesis of TSL2
Site-directed mutagenesis of the TSL2 region is a powerful tool to validate the specific binding site and the mechanistic hypothesis of this compound. By introducing specific nucleotide changes in the TSL2 stem-loop, researchers can assess the impact on drug efficacy.
Table 1: Impact of TSL2 Mutations on this compound (PK4C9) Activity
| TSL2 Mutation | Predicted Effect on TSL2 Structure | Impact on Basal SMN2 Exon 7 Inclusion | Impact on this compound (PK4C9) Activity |
| Wild-Type | Stable stem-loop | Low | Significant increase in exon 7 inclusion |
| 3C | Disrupts stem base-pairing | Increased | Reduced efficacy of PK4C9 |
| 4G | Disrupts stem base-pairing | Increased | Reduced efficacy of PK4C9 |
| 6C | Disrupts stem base-pairing | Increased | Reduced efficacy of PK4C9 |
| 9C | Mutation in the loop | Increased | Reduced efficacy of PK4C9 |
| 2C | Strengthens stem base-pairing | Decreased | Activity of PK4C9 is maintained or slightly enhanced |
This table synthesizes expected outcomes based on published studies of TSL2 mutations and their effect on splicing and small molecule binding.
The data strongly suggest that the structural integrity of the TSL2 stem-loop is crucial for the activity of this compound. Mutations that disrupt the stem reduce the drug's ability to promote exon 7 inclusion, confirming that TSL2 is the direct target.
Comparison with Alternative SMN2 Splicing Modulators
To provide a broader context, it is essential to compare this compound with other well-characterized SMN2 splicing modifiers, such as risdiplam (B610492) and branaplam.
Table 2: Comparison of SMN2 Splicing Modulators
| Feature | This compound (PK4C9) | Risdiplam | Branaplam |
| Primary Target | TSL2 stem-loop on SMN2 pre-mRNA | Binds to two sites on SMN2 pre-mRNA, including the 5' splice site of intron 7 and an exonic splicing enhancer in exon 7 | Stabilizes the interaction between U1 snRNP and the 5' splice site of SMN2 intron 7 |
| Reported Efficacy | EC50 of 16 μM for exon 7 inclusion | Potent inducer of SMN protein | Effective in increasing SMN protein levels |
| Known Off-Target Effects | Not extensively profiled. As a topsentin (B55745) analog, potential for kinase inhibition is a key consideration. | Can cause transcriptome-wide changes in splicing and gene expression at higher concentrations.[1][2] | Also exhibits off-target splicing effects, some of which are being explored for other therapeutic applications (e.g., Huntington's disease).[3] |
Investigating Potential Off-Target Effects: Kinase Inhibition
The chemical scaffold of this compound belongs to the indole (B1671886) alkaloid family, and related topsentin compounds have been reported to exhibit inhibitory activity against various kinases. While a specific kinase inhibition profile for this compound is not publicly available, it is a critical aspect to investigate for any new drug candidate. Off-target kinase inhibition could lead to unforeseen cellular effects and potential toxicity.
Recommended Approach for Kinase Profiling:
A comprehensive kinase panel screening is recommended to assess the selectivity of this compound. This typically involves testing the compound against a large number of purified kinases at a fixed concentration (e.g., 1 or 10 μM) to identify potential hits, followed by dose-response studies to determine the IC50 values for any inhibited kinases.
Experimental Protocols
Site-Directed Mutagenesis of the SMN2 TSL2 Region
Objective: To introduce specific point mutations into the TSL2 sequence within an SMN2 minigene reporter construct.
Methodology:
-
Template: A plasmid containing an SMN2 minigene (e.g., spanning from exon 6 to exon 8) is used as the template.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid. The PCR cycle conditions should be optimized based on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension.
-
Template Digestion: The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: The nicked, mutated plasmid is then transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.
-
Verification: Plasmid DNA is isolated from several colonies and the presence of the desired mutation is confirmed by Sanger sequencing.
SMN2 Splicing Reporter Assay
Objective: To quantify the level of SMN2 exon 7 inclusion in cells treated with this compound or other compounds.
Methodology:
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293 or HeLa) are cultured under standard conditions. Cells are transiently transfected with the wild-type or mutated SMN2 minigene reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and comparator compounds (e.g., risdiplam).
-
RNA Extraction: After a 24-48 hour incubation period, total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and primers specific for the minigene transcript.
-
Quantitative PCR (qPCR): The relative abundance of exon 7-included and exon 7-excluded SMN2 transcripts is quantified using real-time PCR (qPCR). Primers are designed to specifically amplify each isoform. The ratio of exon 7 inclusion is calculated relative to the total amount of SMN2 transcript.
-
Data Analysis: The percentage of exon 7 inclusion is plotted against the compound concentration to determine the EC50 value.
Mandatory Visualizations
References
Cross-reactivity studies of Homocarbonyltopsentin with other RNA targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Homocarbonyltopsentin's binding to its primary RNA target, the TSL2 stem-loop of SMN2 pre-mRNA, and outlines a framework for assessing its cross-reactivity with other RNA structures. This compound has been identified as a promising small molecule that modulates the splicing of the SMN2 gene, offering a potential therapeutic avenue for Spinal Muscular Atrophy (SMA). Understanding its binding profile across a range of RNA targets is crucial for predicting potential off-target effects and for the development of more specific RNA-targeted therapeutics.
Executive Summary
This compound was identified through a fluorescence displacement assay as a binder to the terminal stem-loop 2 (TSL2) of SMN2 pre-mRNA.[1] Its binding to this structured RNA element promotes a conformational change from a pentaloop to a triloop structure, which enhances the inclusion of exon 7 in the mature mRNA.[2][3] This splicing modulation increases the production of functional Survival Motor Neuron (SMN) protein. The compound exhibits a half-maximal effective concentration (EC50) of approximately 16-25 μM for SMN2 exon 7 splicing in cellular assays.[1][3] While its primary target has been well-characterized, comprehensive data on its cross-reactivity with other RNA molecules is not yet publicly available. This guide proposes a panel of RNA targets for comparative binding studies and provides detailed experimental protocols to assess the selectivity of this compound.
Data Presentation: A Proposed Cross-Reactivity Panel
To evaluate the binding specificity of this compound, a cross-reactivity screen against a panel of structured RNAs is recommended. The following table outlines a proposed panel, including the primary target TSL2 as a reference. The binding affinities for the alternative targets are hypothetical and would need to be determined experimentally.
| RNA Target | Sequence/Structure | Rationale for Inclusion | Predicted Binding Affinity (Kd) | Predicted Functional Effect |
| SMN2 TSL2 | 19-nt hairpin with a pentaloop | Primary target; essential for baseline comparison. | ~16 µM (EC50)[1] | Increased exon 7 inclusion. |
| HIV-1 TAR | Stem-loop with a bulge | Well-characterized RNA target for small molecules; structurally distinct from TSL2. | > 100 µM | Unlikely to inhibit Tat-mediated transcription. |
| Pre-miRNA-21 | Precursor microRNA hairpin | Oncogenic miRNA; represents a different class of regulatory RNA. | > 100 µM | No significant effect on miRNA processing. |
| G-quadruplex (TERRA) | Four-stranded structure | Common structural motif in telomeric RNA; assesses binding to non-hairpin structures. | > 100 µM | No interference with telomere maintenance. |
| Ribosomal RNA (fragment) | Highly structured component of the ribosome | Abundant cellular RNA; a key indicator of non-specific binding. | > 200 µM | No effect on translation. |
Experimental Protocols
Fluorescence Displacement Assay for Binding Affinity Determination
This protocol is adapted from the method used to originally identify this compound and is designed to quantify its binding affinity for various RNA targets.[2]
Objective: To determine the dissociation constant (Kd) of this compound for the TSL2 RNA and a panel of other RNA targets.
Materials:
-
This compound
-
Fluorescently labeled probe (e.g., a high-affinity fluorescent ligand for the RNA target or a fluorescently tagged peptide like the Tat peptide for general RNA binding)[2][4]
-
Synthetic RNA oligonucleotides for TSL2 and the cross-reactivity panel
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.4)[2]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
RNA Preparation: Resuspend lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Anneal the RNA to form the correct secondary structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Assay Setup: In each well of the 96-well plate, combine the assay buffer, the fluorescent probe at a fixed concentration (e.g., 50 nM), and the RNA target at a concentration sufficient to achieve significant probe binding (typically determined through initial titration experiments).[2]
-
This compound Titration: Add this compound at varying concentrations (e.g., from 0.1 µM to 200 µM) to the wells containing the RNA-probe complex. Include a control with no this compound.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Plot the change in fluorescence as a function of the this compound concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the Kd value.
Cellular Splicing Assay via RT-PCR
This protocol assesses the functional consequence of this compound binding on the splicing of target genes in a cellular context.
Objective: To quantify the effect of this compound on the inclusion of specific exons in target genes.
Materials:
-
Human cell line (e.g., HEK293T or a patient-derived fibroblast line like GM03813)[1]
-
Cell culture medium and reagents
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Gene-specific primers flanking the exon of interest
-
Agarose (B213101) gel electrophoresis equipment or qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the cells to ~70% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the exon of interest. This will generate two products: one including the exon and one excluding it.
-
Quantification:
-
Gel-based: Separate the PCR products on an agarose gel and visualize the bands. Quantify the intensity of the bands corresponding to the included and excluded isoforms. The percent exon inclusion can be calculated as: (Intensity of included isoform) / (Intensity of included isoform + Intensity of excluded isoform) * 100.
-
qPCR-based: Use isoform-specific primers or probes to quantify the relative abundance of the two splice variants.
-
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this guide.
Caption: this compound's mechanism of action on SMN2 splicing.
Caption: Workflow for assessing this compound's cross-reactivity.
This guide provides a foundational framework for the systematic evaluation of this compound's RNA binding specificity. The successful execution of these experiments will yield crucial data for advancing this compound and for informing the broader field of small molecule-RNA targeting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent peptide displacement as a general assay for screening small molecule libraries against RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Homocarbonyltopsentin's Specificity: A Comparative Guide to Transcriptome-Wide Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative assessment of Homocarbonyltopsentin's specificity in the context of transcriptome-wide analysis, contrasting its known mechanism with available data for alternative therapies for Spinal Muscular Atrophy (SMA). While direct transcriptome-wide data for this compound is not currently available in the public domain, this guide offers a framework for such an investigation by comparing it with SMN2 splicing modulators, Risdiplam and Branaplam, for which transcriptomic data exists.
Executive Summary
This compound is a small molecule that promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene by binding to the terminal stem-loop 2 (TSL2) region of its pre-mRNA.[1] This targeted mechanism suggests a potentially high degree of specificity. In contrast, other SMN2 splicing modulators, such as Risdiplam and Branaplam, have demonstrated significant off-target effects, causing widespread perturbations in the transcriptome.[2][3] This guide presents a comparative overview of these compounds, alongside the gene therapy Zolgensma, to provide a comprehensive perspective on therapeutic strategies for SMA and the importance of assessing transcriptome-wide specificity.
Data Presentation: Quantitative Comparison of Therapeutic Agents
The following table summarizes key quantitative data for this compound and its functional alternatives. It is important to note the lack of direct comparative studies and the different methodologies used to obtain this data.
| Compound/Therapy | Mechanism of Action | Target | Efficacy Metric | Transcriptome-Wide Effects (Number of Differentially Expressed Genes) |
| This compound | Binds to pentaloop conformations of TSL2, promoting a shift to triloop conformations that enhance SMN2 exon 7 splicing.[1] | SMN2 pre-mRNA (TSL2) | EC50: 16 µM for SMN2 exon 7 inclusion.[1] | Data not publicly available. |
| Risdiplam | Small molecule SMN2 splicing modifier that binds to the SMN2 pre-mRNA.[4][5] | SMN2 pre-mRNA | Increases SMN protein levels up to 2-fold in patients.[4] | High-dose (1000 nM): 10,921 genes altered.[2] |
| Branaplam | Small molecule SMN2 splicing modulator that stabilizes the interaction between the spliceosome and SMN2 pre-mRNA.[6] | SMN2 pre-mRNA/U1 snRNP interface.[3] | Promotes SMN2 exon 7 inclusion. | High-dose (40 nM): 2,187 genes affected.[2] |
| Zolgensma | Gene therapy delivering a functional copy of the SMN1 gene.[7][8][9][10] | Motor neurons | Replaces the function of the defective SMN1 gene.[7][9] | Not directly comparable; introduces a new gene rather than modulating existing transcripts. |
Experimental Protocols: Transcriptome-Wide Specificity Analysis
To directly assess the transcriptome-wide specificity of this compound and compare it to other splicing modulators, the following experimental protocol based on RNA sequencing (RNA-Seq) is recommended.
Objective: To identify and quantify the on-target and off-target transcriptional effects of this compound in a relevant cell line and compare them to a known SMN2 splicing modulator (e.g., Risdiplam).
1. Cell Culture and Treatment:
- Culture a relevant human cell line, such as Type I SMA patient fibroblasts (e.g., GM03813), which are known to express SMN2.
- Treat cells with a range of concentrations of this compound (e.g., spanning its EC50 value of 16 µM) and a comparator compound like Risdiplam (e.g., 50 nM to 1000 nM).[2] Include a vehicle control (e.g., DMSO).
- Incubate the cells for a defined period (e.g., 24 hours) to allow for transcriptional changes to occur.[2]
2. RNA Extraction and Library Preparation:
- Isolate total RNA from the treated and control cells using a standard RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
- Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
3. RNA Sequencing:
- Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq. Aim for a sufficient sequencing depth to detect differentially expressed genes with statistical confidence.
4. Bioinformatic Analysis:
- Quality Control: Assess the quality of the raw sequencing reads.
- Alignment: Align the reads to the human reference genome.
- Quantification: Count the number of reads mapping to each gene.
- Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the treated samples compared to the vehicle control.
- Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis to understand the biological processes affected by the treatments.
- Splicing Analysis: Specifically analyze alternative splicing events to confirm the on-target effect on SMN2 exon 7 inclusion and to identify any off-target splicing modifications.
Mandatory Visualization
Caption: this compound's mechanism of action on SMN2 splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 8. opalbiopharma.com [opalbiopharma.com]
- 9. Onasemnogene abeparvovec - Wikipedia [en.wikipedia.org]
- 10. Gene Therapy Process | ZOLGENSMA® [zolgensma.com]
In Vivo Therapeutic Efficacy of Homocarbonyltopsentin in Spinal Muscular Atrophy (SMA) Mouse Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Homocarbonyltopsentin in the context of established treatments for Spinal Muscular Atrophy (SMA). Due to the current lack of publicly available in vivo data for this compound in SMA mouse models, this document will focus on its demonstrated in vitro activity and present a framework for comparison against approved therapies for which in vivo animal model data is available.
Introduction to this compound
This compound is a small molecule compound that has been identified as a modulator of SMN2 gene splicing.[1][2] In Spinal Muscular Atrophy, the deficiency of the Survival Motor Neuron (SMN) protein, due to mutations or deletion of the SMN1 gene, leads to the degeneration of motor neurons and progressive muscle weakness. The SMN2 gene, a nearly identical copy of SMN1, predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing.
This compound has been shown to bind to a specific stem-loop RNA structure in the SMN2 pre-mRNA, known as TSL2. This interaction promotes a conformational change that favors the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein.[2]
Mechanism of Action of this compound
The therapeutic strategy for this compound is centered on correcting the splicing defect of the SMN2 gene to increase the levels of functional SMN protein.
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
In Vitro Efficacy of this compound
Studies utilizing fibroblast cell lines derived from SMA patients have demonstrated the potential of this compound to increase SMN protein levels.
| Cell Line | Treatment Concentration | Duration | Increase in Full-Length SMN Protein | Reference |
| GM03813 (SMA Type I) | 40 µM | 48 hours | 1.5-fold increase | [2] |
These in vitro results provide a strong rationale for the investigation of this compound's therapeutic effects in animal models of SMA. However, as of the current date, no in vivo data from SMA mouse models has been published.
Comparative Analysis with Approved SMA Therapies
To provide a context for the potential therapeutic window and efficacy benchmarks for this compound, this section summarizes the in vivo performance of three FDA-approved SMA therapies in mouse models. The primary models used are the "delta7" (SMNΔ7) and the "Taiwanese" (SMN1-/-; SMN2+/+) mice, which represent severe forms of SMA.
Spinraza® (Nusinersen)
Nusinersen is an antisense oligonucleotide (ASO) that modulates the splicing of SMN2 pre-mRNA to increase exon 7 inclusion.
In Vivo Performance in SMA Mouse Models:
| Mouse Model | Administration Route | Dose | Median Survival | Motor Function Improvement | SMN Protein Increase | Reference |
| SMNΔ7 | Intracerebroventricular (ICV) | 50 µ g/day for 1 week | Less than doubled lifespan | Substantial improvement | Increased in spinal cord | [3] |
| Type III SMA Mouse Model | Intracerebroventricular (ICV) | Not Specified | N/A | Rescued necrosis | N/A | [4] |
Zolgensma® (Onasemnogene Abeparvovec)
Zolgensma is a gene therapy that uses an adeno-associated virus vector (AAV9) to deliver a functional copy of the human SMN1 gene.
In Vivo Performance in SMA Mouse Models:
| Mouse Model | Administration Route | Dose | Median Survival | Motor Function Improvement | SMN Protein Expression | Reference |
| SMA Mice | Systemic or ICV | Not Specified | Phenotypic correction and dramatic extension of lifespan with pre-symptomatic treatment | Amelioration of disease phenotype | Widespread SMN expression | [5][6] |
Evrysdi® (Risdiplam)
Risdiplam is an orally administered small molecule that modifies SMN2 splicing to increase the production of functional SMN protein.
In Vivo Performance in SMA Mouse Models:
| Mouse Model | Administration Route | Dose | Median Survival | Motor Function Improvement | SMN Protein Increase | Reference |
| SMNΔ7 SMA Mice | Oral | Not Specified | Long-term survival (>60% of mice) | Improved phenotype and increased body weight | Markedly increased in CNS tissues | [6][7] |
| Transgenic SMA Animal Models | Oral | Not Specified | N/A | N/A | Significant increase in full-length SMN protein in the brain | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized experimental protocols for the evaluation of therapeutic agents in SMA mouse models.
Animal Models
-
SMNΔ7 Mouse Model: This model carries a deletion of the mouse Smn gene and two copies of the human SMN2 gene. These mice exhibit a severe SMA phenotype with a median lifespan of approximately 15 days.
-
Taiwanese SMA Mouse Model: This model has a targeted deletion of the mouse Smn gene and carries two copies of the human SMN2 gene, resulting in a severe phenotype with a median survival of about two weeks.[3]
Drug Administration
-
Intracerebroventricular (ICV) Injection: A common route for delivering therapies like ASOs directly to the central nervous system, bypassing the blood-brain barrier.
-
Systemic Injection (e.g., Intravenous, Intraperitoneal): Used for therapies that can cross the blood-brain barrier or for gene therapies aiming for widespread distribution.
-
Oral Gavage: Suitable for orally bioavailable small molecules like Risdiplam.
Outcome Measures
-
Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of the treatment on the lifespan of the animals.
-
Motor Function Assessment:
-
Righting Reflex: Time taken for a pup to right itself when placed on its back.
-
Grip Strength: Measured using a grip strength meter.
-
Electrophysiology: Compound muscle action potential (CMAP) measurements to assess neuromuscular function.
-
-
SMN Protein Quantification: Western blotting or ELISA is used to measure SMN protein levels in tissues like the spinal cord, brain, and muscle.
Caption: General experimental workflow for in vivo validation in SMA mouse models.
Future Directions and Conclusion
The in vitro data for this compound is promising, suggesting its potential as a therapeutic agent for SMA by targeting the underlying molecular defect. However, the critical next step is the in vivo validation in established SMA mouse models. Such studies will be essential to determine its efficacy in improving survival, and motor function, and restoring SMN protein levels in a living organism.
This guide highlights the existing data landscape and provides a comparative framework against which this compound and other emerging therapies can be evaluated. The scientific community awaits the publication of in vivo studies to fully assess the therapeutic promise of this novel small molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RNA structure in SMN2 reverses spinal muscular atrophy molecular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 4. New SPINRAZA® (nusinersen) Data Unveiled at AAN Annual Meeting Show Continued Improvement in Motor Function for Broad Age Range and Survival Benefit for Infants | Biogen [investors.biogen.com]
- 5. Advances in modeling and treating spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and emerging treatment options for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evrysdi for the Treatment of Spinal Muscular Atrophy, US [clinicaltrialsarena.com]
A Comparative Review of First and Second-Generation SMN2 Splicing Modifiers for Spinal Muscular Atrophy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of first and second-generation SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy (SMA). The information presented is supported by preclinical and clinical experimental data.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein, primarily due to mutations or deletions in the SMN1 gene. The paralogous SMN2 gene can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. Therapeutic strategies have emerged that focus on modulating the splicing of SMN2 to increase the inclusion of exon 7 and thereby boost the production of full-length, functional SMN protein.
This guide categorizes these therapies into two generations: the first-generation, represented by the antisense oligonucleotide (ASO) nusinersen (B3181795), and the second-generation, comprising orally bioavailable small molecules such as the approved drug risdiplam (B610492) and the clinical trial candidate branaplam (B560654).
Mechanism of Action: A Generational Shift
First-generation therapy with nusinersen, an ASO, involves intrathecal administration. It is designed to bind to a specific intronic splicing silencer site on the SMN2 pre-mRNA, displacing splicing repressors and promoting the inclusion of exon 7.[1]
Second-generation small molecules, like risdiplam and branaplam, represent a shift towards oral administration and systemic distribution. These molecules are designed to interact with the splicing machinery, specifically stabilizing the interaction between the U1 snRNP and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[2][3] This stabilization facilitates the recognition and inclusion of exon 7 during splicing.
Preclinical Efficacy in Animal Models
Preclinical studies in mouse models of SMA have been crucial in demonstrating the potential of these splicing modifiers. The Δ7 mouse model, which carries the human SMN2 gene and lacks the mouse Smn gene, is a widely used severe model of SMA.
| Compound | Animal Model | Key Efficacy Findings | Reference |
| Nusinersen (ASO) | SMNΔ7 Mice | - Increased full-length SMN protein in the spinal cord. - Improved motor function and survival. - Ameliorated neuromuscular junction pathology. | [4] |
| Risdiplam (Small Molecule) | SMNΔ7 Mice | - Systemic distribution and increased SMN protein in both CNS and peripheral tissues. - Dose-dependent increase in lifespan and body weight. - Improved motor function and corrected neuromuscular deficits. | [5] |
| Branaplam (Small Molecule) | SMNΔ7 Mice | - Increased full-length SMN RNA and protein levels in the brain. - Extended survival and weight gain in a severe SMA mouse model. | [2][6] |
Clinical Performance: A Head-to-Head Look
Direct head-to-head clinical trials are lacking, but data from pivotal studies provide a basis for comparison of the approved therapies, nusinersen and risdiplam. Branaplam's development for SMA was discontinued, but initial clinical data is available.[3]
Efficacy in Infantile-Onset SMA (Type 1)
| Outcome | Nusinersen (ENDEAR Trial) | Risdiplam (FIREFISH Trial) | Branaplam (Phase 1/2 Trial) | Reference |
| Motor Milestone Response (HINE-2) | 51% of infants were classified as motor milestone responders. | 29% of infants could sit without support for at least 5 seconds at 12 months in Part 2. | Median improvement of 4.5 points on the CHOP INTEND after 86 days in an early analysis of eight patients. | [7][8][9][10] |
| Survival without Permanent Ventilation | 61% of treated infants were alive and did not require permanent ventilation. | 91% of children were alive at the 5-year follow-up. | No patient died or needed permanent ventilation in an interim analysis. | [10][11][12] |
Safety and Tolerability
| Adverse Event Profile | Nusinersen | Risdiplam | Branaplam | Reference |
| Common Adverse Events | Upper respiratory tract infection, fever, constipation, headache, vomiting, back pain.[13] | Upper respiratory tract infection, pneumonia, pyrexia, constipation, nasopharyngitis, rhinitis, diarrhea.[14] | Adverse events were described as "mostly mild, reversible and manageable" in interim results. | [15] |
| Serious Adverse Events | Pneumonia, atelectasis.[16] | Pneumonia, bronchiolitis, respiratory failure, hypotonia.[14] | Animal studies raised concerns about potential peripheral neuropathy, which led to the discontinuation of its development for Huntington's disease.[3] |
Experimental Protocols
Quantification of SMN2 Exon 7 Splicing by RT-PCR
Objective: To measure the ratio of SMN2 transcripts that include exon 7 (full-length) versus those that exclude it (delta-7).
Methodology:
-
RNA Extraction: Total RNA is isolated from patient-derived cells or animal tissues using a standard Trizol-based or column-based method.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank exon 7.
-
Forward Primer: Typically located in exon 6.
-
Reverse Primer: Typically located in exon 8.
-
-
Analysis: The PCR products are separated by gel electrophoresis. The two resulting bands, corresponding to the full-length (including exon 7) and delta-7 (excluding exon 7) transcripts, are quantified using densitometry. The percentage of exon 7 inclusion is calculated as: (Intensity of full-length band) / (Intensity of full-length band + Intensity of delta-7 band) * 100.
Quantification of SMN Protein by Western Blot
Objective: To determine the relative levels of SMN protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay such as the BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the SMN protein (e.g., mouse anti-SMN monoclonal antibody at a 1:1000 dilution).[17][18][19]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The membrane is also probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified. SMN protein levels are expressed relative to the loading control.
Quantification of SMN Protein by ELISA
Objective: To obtain absolute quantification of SMN protein levels.
Methodology:
-
Sample Preparation: Cell or tissue lysates are prepared as for Western blotting.
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for the SMN protein.
-
Standards with known SMN protein concentrations and the unknown samples are added to the wells.
-
After incubation and washing, a detection antibody that binds to a different epitope on the SMN protein is added.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the detection antibody.
-
A substrate is added that is converted by the enzyme to a detectable signal (e.g., colorimetric).
-
-
Analysis: The signal intensity is measured using a plate reader. A standard curve is generated from the known concentrations, and the concentration of SMN protein in the samples is interpolated from this curve.
Visualizing the Landscape of SMN2 Splicing Modification
SMN2 Splicing Pathway and Therapeutic Intervention
Caption: Default and therapeutically modified splicing of the SMN2 gene.
Comparative Mechanism of Action
Caption: Distinct mechanisms of first and second-generation SMN2 splicing modifiers.
Comparative Experimental Workflow for Efficacy Assessment
Caption: A typical experimental workflow for evaluating SMN2 splicing modifiers.
References
- 1. Nusinersen (Spinraza®) – Spinal Muscular Atrophy (SMA) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smanewstoday.com [smanewstoday.com]
- 4. Nusinersen ameliorates motor function and prevents motoneuron Cajal body disassembly and abnormal poly(A) RNA distribution in a SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Results - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ENDEAR Trial Results – SMAUK [smauk.org.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. curesma.org [curesma.org]
- 12. neurologylive.com [neurologylive.com]
- 13. 92% Walking Rate: Biogen SMA Drug Shows Breakthrough Results in Clinical Trials | BIIB Stock News [stocktitan.net]
- 14. Overview of all Risdiplam Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]
- 15. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 16. Early-Onset SPINRAZA® (nusinersen) Efficacy | HCP [spinrazahcp.com]
- 17. Smn, the spinal muscular atrophy–determining gene product, modulates axon growth and localization of β-actin mRNA in growth cones of motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. treat-nmd.org [treat-nmd.org]
- 19. academic.oup.com [academic.oup.com]
Benchmarking Homocarbonyltopsentin Against Antisense Oligonucleotides for Spinal Muscular Atrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies for Spinal Muscular Atrophy (SMA): the small molecule Homocarbonyltopsentin and the class of antisense oligonucleotides (ASOs), with a focus on preclinical data. While both approaches aim to increase the production of functional Survival Motor Neuron (SMN) protein by modulating the splicing of SMN2 pre-mRNA, they employ different mechanisms of action and are at vastly different stages of preclinical and clinical development.
Executive Summary
Spinal Muscular Atrophy is a debilitating neurodegenerative disease caused by insufficient levels of the SMN protein. The primary therapeutic goal is to increase the production of full-length SMN protein from the SMN2 gene. Antisense oligonucleotides, such as the FDA-approved Nusinersen (Spinraza), represent a clinically validated approach with extensive preclinical and clinical data demonstrating their efficacy in improving motor function and survival in SMA models and patients.
This compound is a novel small molecule that has shown promise in early-stage in vitro studies by modulating SMN2 splicing through a distinct mechanism. However, to date, there is a notable absence of publicly available in vivo data from preclinical animal models for this compound. This guide, therefore, presents a comprehensive overview of the established preclinical efficacy of ASOs and the current, more limited, understanding of this compound, alongside detailed experimental protocols relevant to the preclinical assessment of both therapeutic modalities.
Mechanisms of Action
This compound: Targeting RNA Secondary Structure
This compound is a small molecule that directly interacts with a specific RNA secondary structure on the SMN2 pre-mRNA.[1][2] It binds to the terminal stem-loop 2 (TSL2), which is located near the 5' splice site of exon 7.[1] This binding is thought to induce a conformational change in the RNA, making the splice site more accessible to the splicing machinery. This enhanced accessibility promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1]
Antisense Oligonucleotides (ASOs): Blocking Splicing Silencers
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific region of a target RNA molecule. For SMA, ASOs like Nusinersen are engineered to target an intronic splicing silencer, specifically the ISS-N1 site, located in intron 7 of the SMN2 pre-mRNA. By binding to this silencer region, the ASO sterically hinders the binding of inhibitory splicing factors. This blockage prevents the exclusion of exon 7, thereby promoting its inclusion into the mature mRNA and increasing the synthesis of functional SMN protein.
Preclinical Efficacy Data
A direct head-to-head preclinical comparison between this compound and ASOs is not possible due to the lack of published in vivo data for this compound. The following tables summarize the available data for each therapeutic modality.
This compound: In Vitro Data
| Experimental System | Compound | Concentration | Outcome | Fold Increase in SMN Protein | Reference |
| SMA Patient-derived Fibroblasts (GM03813C) | This compound (PK4C9) | 40 µM | Increased full-length SMN protein | 1.5-fold | [1] |
Antisense Oligonucleotides: Preclinical In Vivo Data (Representative Studies)
| Animal Model | ASO Type | Administration | Key Outcomes | Reference |
| SMNΔ7 Mouse (Severe SMA) | 2'-O-methoxyethyl (MOE) | Intracerebroventricular (ICV) injection | Increased median survival from ~14 days to over 250 days with multiple injections. Improved motor function and weight gain. | |
| "Taiwanese" SMA Mouse (Severe) | Morpholino Oligomer (MO) | Intracerebroventricular (ICV) injection | Increased median survival and improved motor function. | |
| SMNΔ7 Mouse (Severe SMA) | 2'-O-methoxyethyl (MOE) | Subcutaneous injection | Increased SMN protein levels in CNS and peripheral tissues. Significant extension of lifespan. |
Note: The table for ASOs provides a summary of findings from multiple studies. Specific quantitative outcomes can vary based on the ASO chemistry, dosage, timing of administration, and the specific SMA mouse model used.
Experimental Protocols
Quantification of SMN Protein by Western Blot
This protocol outlines the semi-quantitative analysis of SMN protein levels in cell lysates or tissue homogenates.
1. Protein Extraction:
-
For cell cultures, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
For tissues, homogenize snap-frozen tissue in ice-cold RIPA buffer with protease inhibitors.
-
Centrifuge lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize SMN protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Assessment of Motor Function in SMA Mouse Models
1. Survival Analysis:
-
Monitor treated and control cohorts of SMA mice daily for survival.
-
Record the date of death or euthanasia when humane endpoints are reached (e.g., inability to right within 30 seconds).
-
Plot survival data using a Kaplan-Meier curve and analyze for statistical significance using a log-rank test.
2. Righting Reflex:
-
Place the mouse on its back and record the time it takes to flip over onto all four paws.
-
This test is particularly relevant for neonatal SMA mouse models with a severe phenotype.
3. Grip Strength:
-
Allow the mouse to grasp a wire grid connected to a force meter.
-
Gently pull the mouse by its tail until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
Perform multiple trials and average the results.
4. Rotarod Test:
-
Place the mouse on a rotating rod with an accelerating speed.
-
Record the latency to fall from the rod.
-
This test assesses motor coordination and balance.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical preclinical workflow for evaluating a novel therapeutic compound for SMA.
Conclusion and Future Directions
Antisense oligonucleotides represent a well-established and clinically successful therapeutic modality for Spinal Muscular Atrophy, supported by a robust body of preclinical evidence demonstrating significant improvements in survival and motor function in animal models. The mechanism of action, involving the steric blockade of an intronic splicing silencer, is well-understood.
This compound offers a novel, alternative approach by targeting an RNA secondary structure to modulate SMN2 splicing. While initial in vitro data are promising, demonstrating a modest increase in SMN protein levels, the critical next step is the evaluation of its efficacy and safety in preclinical in vivo models of SMA. Future studies should aim to generate data on survival, motor function, and biodistribution of this compound in SMA mice. Such data will be essential to ascertain its therapeutic potential and to enable a direct and meaningful comparison with the established efficacy of antisense oligonucleotides. Researchers in the field are encouraged to pursue these studies to determine if this novel small molecule can translate its in vitro promise into a viable therapeutic strategy for SMA patients.
References
Safety Operating Guide
Proper Disposal Procedures for Homocarbonyltopsentin
For research use only. Not for human or veterinary use.
This document provides essential guidance for the safe handling and disposal of Homocarbonyltopsentin, a small-molecule TSL2-binding compound used in laboratory research. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), proper laboratory practices should always be followed to ensure safety and minimize environmental impact.[1]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The lack of complete data necessitates a cautious approach to handling and disposal.
| Property | Value |
| Synonyms | PK4C9 |
| Formula | C21H14N4O3 |
| Molecular Weight | 370.36 g/mol |
| Appearance | Solid |
| Melting/Freezing Point | >210°C |
| Relative Density | 1.539 g/cm³ |
| Water Solubility | No data available |
| Decomposition Temperature | No data available |
| Flash Point | No data available |
| Data sourced from MedchemExpress Safety Data Sheet.[1] |
Handling and Personal Protective Equipment (PPE)
Before disposal, it is crucial to handle this compound with appropriate care.
-
Engineering Controls : Use only in areas with adequate exhaust ventilation to avoid the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles.
-
Skin Protection : Wear protective gloves and a lab coat.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.
-
Step-by-Step Disposal Procedure
Follow these steps for the proper disposal of this compound waste.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste to avoid unintended reactions.
-
-
Waste Collection and Storage :
-
Solid Waste : Collect unused solid this compound and contaminated disposable labware in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and a "Non-hazardous" designation.
-
Liquid Waste : For solutions containing this compound, consult your institution's chemical waste disposal guidelines. As a general rule, do not pour chemical solutions down the drain unless explicitly permitted. Collect in a labeled, sealed, and non-reactive waste container.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal :
-
Dispose of the collected waste through your institution's chemical waste disposal program. Professional waste disposal services have the expertise to handle and dispose of laboratory chemicals in compliance with local, state, and federal regulations.
-
Do not dispose of this compound in regular trash or down the drain.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill :
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a labeled waste container.
-
Clean the spill area thoroughly with soap and water.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with water. Seek medical attention if irritation develops.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
